(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride
Description
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Properties
IUPAC Name |
(1S,5S)-3-azabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSMOVYIWFUDV-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](C1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride CAS 60364-11-6 properties
This in-depth technical guide provides a comprehensive analysis of (1R,5S)-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 60364-11-6).
Note on Stereochemistry: The CAS number 60364-11-6 corresponds to the 3-azabicyclo[3.3.1]nonane hydrochloride salt. While the user prompt specifies "(1S,5S)", the unsubstituted 3-azabicyclo[3.3.1]nonane skeleton is a meso compound possessing a plane of symmetry. The IUPAC stereodescriptors for the bridgehead carbons in the meso form are (1R,5S) (or equivalently 1S,5R). This guide focuses on this standard stable isomer associated with the provided CAS, while addressing the stereochemical nuances of the scaffold.
CAS: 60364-11-6 | Formula: C₈H₁₅N·HCl | MW: 161.67 g/mol [1]
Executive Summary
3-Azabicyclo[3.3.1]nonane hydrochloride is a bridged bicyclic amine salt serving as a critical "privileged scaffold" in medicinal chemistry. Its rigid, cage-like structure mimics the adamantane framework but incorporates a secondary amine, offering a unique vector for functionalization. This scaffold is extensively utilized in the design of GPCR ligands (particularly opioid and dopamine receptors), anti-arrhythmic agents , and enzyme inhibitors due to its ability to position substituents in precise 3D orientations that flexible chains cannot achieve.
Physicochemical Profile
The hydrochloride salt improves the handling and water solubility of the lipophilic amine base.
| Property | Value | Technical Note |
| CAS Number | 60364-11-6 | Refers to the HCl salt. Free base is CAS 280-70-6.[2] |
| IUPAC Name | 3-Azabicyclo[3.3.1]nonane hydrochloride | Stereochemistry is (1R,5S)-meso. |
| Molecular Weight | 161.67 g/mol | Base MW: 125.21 g/mol ; HCl MW: 36.46 g/mol . |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | High: Water, Methanol, EthanolLow: Ether, Hexane | Protonated amine forms strong H-bonds with water. |
| pKa (Calc.) | ~10.5 - 11.0 | Typical for secondary bicyclic amines; highly basic. |
| LogP (Base) | ~1.8 | Lipophilic core allows blood-brain barrier (BBB) penetration. |
| Geometry | Twin-Chair Conformation | The [3.3.1] system prefers a chair-chair arrangement, minimizing transannular strain. |
Structural Analysis & Stereochemistry
The 3-azabicyclo[3.3.1]nonane skeleton consists of two cyclohexane rings sharing positions 1, 5, and 9.
-
Meso Symmetry: The molecule possesses a plane of symmetry passing through N3 and C9. Consequently, despite having chiral bridgehead carbons (C1 and C5), the molecule is achiral (meso).
-
Conformational Locking: Unlike piperidine, which undergoes rapid ring inversion, the [3.3.1]nonane system is relatively rigid. The preferred conformation is the Chair-Chair (CC) form.[3] However, repulsion between the endo-hydrogens at C7 and C3 (if substituted) can force a Chair-Boat equilibrium.
-
Stereochemical Notation: The bridgehead carbons are designated (1R,5S). This configuration is fixed by the bridge; inverting one center (e.g., to 1S,5S) is geometrically forbidden in this ring size without breaking bonds or introducing extreme strain (anti-Bredt olefins).
Synthesis Strategy
The synthesis of the 3-azabicyclo[3.3.1]nonane core is a classic example of the Double Mannich Reaction (Robinson-Schöpf type condensation).
Retrosynthetic Analysis
The most efficient route disconnects the molecule at the N3-C2 and N3-C4 bonds, tracing back to cyclohexanone , formaldehyde , and a nitrogen source .
Detailed Protocol: The "Modified Mannich" Route
This two-stage protocol first constructs the ketone-bridged intermediate, followed by reduction to the parent amine.
Stage 1: Construction of the Bicyclic Ketone
Reaction: Double Mannich Condensation
-
Reagents: Cyclohexanone (1.0 eq), Paraformaldehyde (2.2 eq), Ammonium Acetate (1.1 eq), Glacial Acetic Acid (solvent).
-
Mechanism: In situ formation of iminium ions followed by sequential enol attacks.
Step-by-Step:
-
Dissolution: Dissolve cyclohexanone (9.8 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Addition: Add paraformaldehyde (6.6 g, 0.22 mol) and ammonium acetate (8.5 g, 0.11 mol) slowly.
-
Reflux: Heat the mixture to mild reflux (90-100°C) for 2-4 hours. The solution typically turns orange/red.
-
Workup: Cool to RT. Remove acetic acid under reduced pressure.
-
Neutralization: Treat the residue with 20% NaOH until pH > 10. Extract with CHCl₃ (3x).
-
Purification: The crude product is 3-azabicyclo[3.3.1]nonan-9-one . It can be recrystallized from cyclohexane.
Stage 2: Wolff-Kishner Reduction
Reaction: Removal of the C9 Carbonyl
-
Reagents: 3-azabicyclo[3.3.1]nonan-9-one, Hydrazine hydrate, KOH, Ethylene glycol (high boiling solvent).
Step-by-Step:
-
Hydrazone Formation: Mix the ketone (10 mmol) with hydrazine hydrate (30 mmol) and KOH (40 mmol) in ethylene glycol (20 mL).
-
Heating: Heat to 120°C for 2 hours to form the hydrazone.
-
Elimination: Increase temperature to 180-200°C (distilling off water/excess hydrazine) for 3-4 hours. Nitrogen gas evolves.
-
Extraction: Cool, dilute with water, and extract the amine with diethyl ether.
-
Salt Formation: Bubble dry HCl gas into the ether layer to precipitate 3-azabicyclo[3.3.1]nonane hydrochloride . Filter and dry.
Synthesis Workflow Diagram
Caption: Two-stage synthesis of CAS 60364-11-6 via Robinson-Schöpf condensation and Wolff-Kishner reduction.
Applications in Drug Discovery
The 3-azabicyclo[3.3.1]nonane scaffold is a bioisostere for piperidine and tropane rings, offering distinct pharmacological profiles.
Pharmacophore Mapping
-
Lipophilic Cage: The bicyclic carbon framework fits into hydrophobic pockets (e.g., GPCR transmembrane domains).
-
Protonatable Nitrogen: The secondary amine (N3) mimics the basic nitrogen found in neurotransmitters (dopamine, serotonin), essential for ionic interactions with Asp/Glu residues in receptors.
Key Therapeutic Areas
-
Opioid Receptor Modulators: Derivatives substituted at N3 or C9 show high affinity for Mu and Kappa opioid receptors. The rigid structure reduces entropic penalty upon binding.
-
Sigma Receptor Ligands: The hydrophobic cage is ideal for the Sigma-1 and Sigma-2 receptor binding pockets, relevant in neuroprotection and cancer therapy.
-
Anti-Arrhythmic Agents: Used as a scaffold to block potassium channels (hERG interaction is a liability to be monitored).
-
Chorismate Mutase Inhibitors: The transition state of chorismate mutase mimics the [3.3.1] geometry; derivatives act as transition-state analog inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: SAR vectors for the 3-azabicyclo[3.3.1]nonane scaffold.
Safety & Handling
-
Hazards: As a secondary amine salt, it is an Irritant (Skin/Eye) . The free base is corrosive.
-
Toxicity: Acute toxicity data is limited for the unsubstituted core, but related alkaloids (e.g., cytisine) are potent. Handle as a potential neurotoxin.
-
Storage: Hygroscopic. Store in a tightly sealed container at Room Temperature (RT), preferably in a desiccator.
References
-
PubChem. 3-Azabicyclo[3.3.1]nonane hydrochloride (CID 75412436). National Library of Medicine. Link
-
Sigma-Aldrich. (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride Product Sheet. Merck KGaA. Link
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. Link
-
RSC Advances. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Royal Society of Chemistry. Link
-
BenchChem. Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application.Link
Sources
pharmacological profile of 3-azabicyclo[3.3.1]nonane derivatives
Title: Pharmacological Profile of 3-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential
Executive Summary
The 3-azabicyclo[3.3.1]nonane scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its rigid bicyclic core that enforces specific stereochemical orientations of pendant functional groups. Unlike its isomer, the 2-azabicyclo[3.3.1]nonane (morphan) core—which forms the basis of many classical opioids—the 3-azabicyclo[3.3.1]nonane derivatives have emerged as potent modulators of the Kappa Opioid Receptor (KOR) , Sigma Receptors , and as novel cytotoxic agents in oncology.
This technical guide synthesizes the pharmacological profile of these derivatives, focusing on the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one class.[1] It provides researchers with a mechanistic understanding of their binding modes, actionable synthesis and screening protocols, and a critical analysis of their therapeutic viability.
Part 1: Structural Basis & Conformation[1][2]
The pharmacological efficacy of 3-azabicyclo[3.3.1]nonane derivatives is governed by their ability to adopt a twin-chair conformation . This rigidity minimizes the entropic penalty upon receptor binding.
-
Core Geometry: The bicyclic skeleton forces substituents at positions 2 and 4 into equatorial orientations in the preferred chair-chair conformer. This is critical for fitting into the hydrophobic pockets of the KOR and Sigma receptors.
-
The "Pharmacophore Triangle": In KOR agonists, the nitrogen atom (protonated at physiological pH), the C9-carbonyl (or hydroxyl), and the aryl rings at C2/C4 form a pharmacophoric triangle that mimics the spatial arrangement of the tyramine moiety in endogenous dynorphins.
DOT Diagram 1: Structural Activity Relationship (SAR) Logic
Caption: SAR decision tree highlighting how specific structural modifications at C2, C4, and C9 drive divergent pharmacological outcomes.
Part 2: Pharmacological Domains[1][3]
Opioid Receptor Modulation (Kappa Selectivity)
Unlike morphine-like mu-agonists, specific 3-azabicyclo[3.3.1]nonane derivatives (e.g., 2,4-di-2-pyridyl analogs) exhibit high affinity for the Kappa Opioid Receptor (KOR) .
-
Mechanism: These ligands function as G-protein biased agonists. Upon binding, they induce a conformational change in the KOR that preferentially recruits
proteins, inhibiting adenylyl cyclase and reducing cAMP levels. This results in analgesia without the respiratory depression associated with mu-opioid activation. -
Key Insight: The presence of pyridyl rings at C2/C4 enhances KOR selectivity over Mu and Delta receptors due to specific pi-stacking interactions unique to the KOR orthosteric site.
Oncology: Sigma Receptor & Cytotoxicity
Derivatives bearing electron-withdrawing groups (e.g., p-Fluoro) on the C2/C4 phenyl rings display potent cytotoxic activity against hepatocellular carcinoma (HepG2) and breast cancer lines.
-
Mechanism: The cytotoxicity is often mediated through Sigma-2 receptor modulation and mitochondrial destabilization.
-
Pathway: Ligand binding
Calcium influx from ER Mitochondrial membrane potential ( ) collapse Caspase-3 activation Apoptosis.
-
-
ROS Generation: Some derivatives (e.g., thienoyl hydrazone analogs) exhibit a "pro-oxidant" effect in cancer cells, generating Reactive Oxygen Species (ROS) that overwhelm the tumor's antioxidant defense.
DOT Diagram 2: Cytotoxic Signaling Pathway
Caption: Mechanistic pathway of 3-azabicyclo[3.3.1]nonane induced cytotoxicity via Sigma-2 modulation and ROS generation.[2]
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.
Protocol A: Kappa Opioid Receptor Binding Assay
Objective: Determine the equilibrium dissociation constant (
-
Tissue Preparation:
-
Use Guinea Pig Cerebellum membranes (rich in KOR).[3]
-
Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
Validation: Protein concentration must be normalized to 1 mg/mL using a BCA assay.
-
-
Radioligand Competition:
-
Incubate membranes with [3H]-U69,593 (1 nM, specific KOR ligand) and varying concentrations of the test compound (
to M). -
Include Naloxone (10 µM) in a subset of wells to define non-specific binding.
-
-
Incubation & Filtration:
-
Incubate at 25°C for 60 minutes.
-
Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding).
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation. -
Acceptance Criteria: Specific binding must be >70% of total binding. Hill slope should be near 1.0.
-
Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)
Objective: Assess antiproliferative potency (
-
Seeding:
-
Seed HepG2 or HeLa cells at
cells/well in 96-well plates. -
Incubate 24h for attachment.
-
-
Treatment:
-
Add test compounds dissolved in DMSO (Final DMSO < 0.1%).
-
Control: Vehicle-only wells (Negative) and Doxorubicin-treated wells (Positive).
-
-
Development:
-
After 48h, add MTT reagent (5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
-
Readout:
-
Measure absorbance at 570 nm.
-
Validation: Z-factor of the plate must be > 0.5 for the assay to be considered robust.
-
Part 4: Data Summary & Comparative Analysis
The following table summarizes the pharmacological profile of key derivatives based on literature data.
| Derivative Class | Key Substituents (C2/C4) | Primary Target | Functional Outcome | Potency / Affinity |
| Bis-pyridyl | 2-pyridyl | Kappa Opioid Receptor | Agonist (Analgesia) | |
| Diaryl-ketone | Phenyl (unsubstituted) | Antimicrobial | Growth Inhibition | MIC |
| Halo-diaryl | p-Fluoro-phenyl | Sigma-2 / Oncology | Apoptosis | |
| Hydrazone | Thienoyl-hydrazone | ROS / Radical Scavenging | Antioxidant/Pro-oxidant |
Part 5: Future Outlook
The 3-azabicyclo[3.3.1]nonane scaffold is currently underutilized in clinical pipelines despite its high "ligand efficiency." Future development should focus on:
-
Stereoselective Synthesis: Isolating pure enantiomers, as the (-)-isomer often carries the opioid activity while the (+)-isomer may target sigma receptors.
-
Linker Optimization: Modifying the C9 position with flexible linkers to create bivalent ligands that can bridge receptor dimers (e.g., KOR homodimers).
References
-
Synthesis and Opioid Binding Affinity of 3-Azabicyclo[3.3.1]nonane Derivatives. Source: Journal of Medicinal Chemistry.[4][5][6] Context: Establishes the structural basis for opioid receptor binding in this scaffold. URL:[Link]
-
Kappa-Receptor Selective Binding of Opioid Ligands with a Heterocyclic Bicyclo[3.3.1]nonan-9-one Structure. Source: D-NB (German National Library) / Dissertation. Context: Identifies the specific affinity of 2,4-diaryl derivatives for the Kappa receptor. URL:[Link][2]
-
In Vitro Anticancer Efficacy of 3-Azabicyclo[3.3.1]nonane Derivatives. Source: Scientific Research Publishing (SCIRP). Context: Details the cytotoxicity and ROS-mediated apoptotic mechanism in cancer cell lines. URL:[Link]
-
Studies on 3-azabicyclo[3.3.1]nonanones derivatives: A Mini Review. Source: Chemical and Process Engineering Research. Context: Comprehensive review of synthesis methods and antimicrobial/antifungal profiles.[7] URL:[Link]
-
Predicting Opioid Receptor Binding Affinity Using Molecular Docking. Source: PLOS ONE.[8] Context: Computational validation of bicyclic structures in opioid receptor pockets.[3] URL:[Link]
Sources
- 1. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety: synthesis and evaluation of a new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
(1S,5S)-3-Azabicyclo[3.3.1]nonane HCl: Solubility Profile & Process Engineering Guide
Topic: (1S,5S)-3-azabicyclo[3.3.1]nonane HCl Solubility in Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride salt is a critical bicyclic amine scaffold used extensively in medicinal chemistry, particularly in the synthesis of 5-HT3 receptor antagonists (e.g., Granisetron) and conformationally restricted analogs of bioactive amines. Its rigid "twin-chair" conformation imparts unique steric and electronic properties, making it a valuable pharmacophore.
Understanding the solubility landscape of this HCl salt is paramount for process optimization, specifically in recrystallization , purification , and reaction medium selection . This guide provides a definitive technical analysis of its solubility behavior, grounded in thermodynamic principles and empirical process data.
Physicochemical Profile
Before addressing solvent interactions, we must establish the fundamental properties driving the solubility of this salt.
| Property | Value / Description | Implications for Solubility |
| Chemical Structure | Bicyclic secondary amine HCl salt | High lattice energy due to ionic bonding and rigid hydrocarbon framework. |
| Stereochemistry | (1S,5S) Bridgehead Configuration | Note: The unsubstituted parent is meso (achiral). The (1S,5S) designation refers to the bridgehead carbons, often used in catalogs to denote the specific stereoisomer framework. |
| pKa (Conjugate Acid) | ~10.0 – 11.0 | Strong base; the HCl salt is stable and fully ionized in aqueous/protic media. |
| LogP (Free Base) | ~1.5 | The lipophilic bicyclic cage competes with the hydrophilic ionic headgroup. |
| Molecular Weight | 161.67 g/mol (HCl salt) | Small molecule, high diffusion coefficient. |
Solubility Landscape
The solubility of (1S,5S)-3-azabicyclo[3.3.1]nonane HCl is governed by the competition between the lattice energy of the crystal and the solvation energy provided by the solvent. As an ionic hydrochloride salt with a bulky hydrophobic cage, it exhibits a distinct "amphiphilic salt" behavior.
Solvent Compatibility Matrix
The following table categorizes solvents based on their ability to solvate the chloride anion and the ammonium cation.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Water, Methanol (MeOH) | High | Strong hydrogen bonding solvates both Cl⁻ and R₂NH₂⁺. Preferred for initial dissolution. |
| Polar Protic | Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | Solubility decreases as alkyl chain length increases. Ideal for recrystallization (high solubility at boiling, lower at RT). |
| Polar Aprotic | DMSO, DMF | High | High dielectric constant dissociates the ion pair effectively. Difficult to remove; use only if necessary. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | Unusual for salts, but the lipophilic bicyclic cage allows partial solubility, especially in mixtures (e.g., 10% MeOH in DCM). |
| Ketones/Esters | Acetone, Ethyl Acetate (EtOAc) | Low / Sparingly | Poor solvation of Cl⁻. Often used as anti-solvents to precipitate the salt. |
| Non-Polar | Hexanes, Heptane, Diethyl Ether | Insoluble | Cannot overcome lattice energy. strictly used as wash solvents or anti-solvents. |
The "Goldilocks" Zone for Recrystallization
For purification, the most effective solvent systems exploit the differential solubility between the lipophilic cage and the ionic center.
-
Primary System: Ethanol (Hot) → Ethanol (Cold).
-
Binary System: Methanol/Chloroform (1:1) or Ethanol/Acetone.
-
Purification: The salt is often purified by dissolving in a minimum amount of hot methanol or ethanol and adding diethyl ether or acetone to induce crystallization.
Experimental Protocols
Protocol A: Recrystallization for High Purity
Use this protocol to remove non-polar impurities or colored byproducts.
-
Dissolution: Place crude (1S,5S)-3-azabicyclo[3.3.1]nonane HCl in a round-bottom flask. Add absolute ethanol (approx. 5-10 mL per gram).
-
Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved. If solids remain, add small aliquots of methanol until clear.
-
Filtration (Optional): If insoluble particles are present, filter hot through a sintered glass funnel.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature.
-
Anti-Solvent Addition: If no crystals form, add diethyl ether or acetone dropwise until the solution turns slightly turbid.
-
Isolation: Cool in an ice bath (0-4°C) for 2 hours. Filter the white crystalline solid and wash with cold ether.
-
Drying: Dry under vacuum at 40°C to remove residual solvent.
Protocol B: Solubility Determination (Gravimetric)
Use this to validate solubility in a specific solvent for formulation.
-
Add excess (1S,5S)-3-azabicyclo[3.3.1]nonane HCl to 10 mL of the target solvent in a sealed vial.
-
Stir at 25°C for 24 hours to ensure equilibrium.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Evaporate a known volume of the filtrate to dryness in a tared vessel.
-
Weigh the residue to calculate solubility (mg/mL).
Process Engineering Logic & Visualization
The following diagrams illustrate the decision-making process for solvent selection and the standard purification workflow.
Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on the experimental objective (Synthesis, Purification, or Analysis).
Recrystallization Workflow
Caption: Step-by-step logic for the recrystallization of 3-azabicyclo[3.3.1]nonane HCl to ensure maximum purity and yield.
Application Context: Why Solubility Matters
In drug development, this specific HCl salt is often an intermediate. The solubility data provided here is critical for:
-
Chiral Resolution: If using a chiral acid for resolution (instead of the HCl salt), the solvent choice (often EtOH/Water) determines the diastereomeric excess (de).
-
Coupling Reactions: When coupling the amine to a heteroaromatic acid (e.g., in Granisetron synthesis), the HCl salt must be neutralized in situ. Using a biphasic system (DCM/Water) or a polar solvent (DMF) ensures the amine is available for reaction.
-
Salt Metathesis: Converting the HCl salt to a free base requires a solvent where the free base is soluble (DCM, Ether) but the inorganic byproducts (NaCl) are not, or vice versa (Water).
References
-
PubChem. (2025).[1][2] 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN.[1] National Library of Medicine. [Link]
-
Mulekar, S. V. (1989). Synthesis and Antiarrhythmic Properties of Substituted 3,7-Diazabicyclo[3.3.1]nonanes. Oklahoma State University. [Link]
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. [Link]
-
Scientific Research Publishing. (2014). Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives. International Journal of Organic Chemistry. [Link]
-
ScienceMadness. (2011). Solubility of Organic Amine Salts. Discussion on general solubility trends of amine hydrochlorides. [Link]
Sources
The Rigid Key: Therapeutic Potential of Azabicyclo[3.3.1]nonane Scaffolds in Medicinal Chemistry
[1][2]
Executive Summary: The Privileged Conformational Lock
In the landscape of modern medicinal chemistry, the concept of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is central to library design. Among these, the azabicyclo[3.3.1]nonane scaffold stands out not merely as a linker, but as a conformational lock .
Unlike flexible alkyl chains that incur a high entropic penalty upon binding, the azabicyclo[3.3.1]nonane core restricts substituents into defined vectors. This rigidity mimics the bioactive conformations of tropane alkaloids and morphans, making it an ideal template for targeting G-Protein Coupled Receptors (GPCRs), particularly opioid and sigma receptors. This guide dissects the synthetic accessibility, structural activity relationships (SAR), and therapeutic utility of the three primary isomers: 3-aza , 9-aza (granatane), and 2-aza (morphan) bicyclo[3.3.1]nonanes.
Structural Architecture & Isomerism
The therapeutic utility of this scaffold is dictated by the position of the nitrogen atom, which alters the vector of the lone pair and the available substitution points.
| Isomer Class | Common Name/Analog | Primary Therapeutic Targets | Conformational Preference |
| 9-Azabicyclo[3.3.1]nonane | Granatane | Sigma Receptors ( | Chair-Chair (stabilized by N-bridge) |
| 3-Azabicyclo[3.3.1]nonane | Bispidine | Anti-arrhythmic, Anticancer (HIF-1 inhibition) | Chair-Chair / Chair-Boat equilibrium |
| 2-Azabicyclo[3.3.1]nonane | Morphan | Opioid Receptors ( | Rigid Chair-Chair |
Conformational Dynamics
The "Chair-Chair" conformation is generally the bioactive form. However, 3-azabicyclo systems can suffer from transannular repulsion between endo-substituents at C-7 and C-3, leading to a "Chair-Boat" distortion. Successful medicinal chemistry on this scaffold requires bulky substituents at C-9 or N-3 to lock the desired conformation via steric gearing.
Synthetic Methodologies
The accessibility of the azabicyclo[3.3.1]nonane core is a major advantage. The two dominant strategies are the Double Mannich Condensation (for 3-aza) and the Robinson-Schöpf Reaction (for 9-aza).
The Double Mannich Route (3-Aza Synthesis)
This reaction is thermodynamically driven and highly scalable. It constructs the piperidine rings simultaneously.
Figure 1: The Double Mannich condensation pathway for constructing the 3-azabicyclo[3.3.1]nonane core. This "one-pot" efficiency is critical for library generation.
Therapeutic Applications & SAR
Oncology: Sigma-2 Receptor Ligands
The 9-azabicyclo[3.3.1]nonane (granatane) scaffold has emerged as a superior surrogate for the tropane ring in Sigma-2 (
-
Mechanism: Ligands induce calcium release from the ER and mitochondria, triggering caspase-dependent apoptosis.
-
SAR Insight: Extending the N-substituent with a hydrophobic linker (e.g., 4-aminophenethyl) significantly enhances
selectivity over .
Neurology: Opioid Receptor Modulation
The 2-azabicyclo[3.3.1]nonane (morphan) system is structurally embedded within the morphine skeleton.[1] Stripping away the furan and cyclohexenyl rings of morphine leaves the morphan core, which retains opioid activity but offers a tunable profile.
-
vs
Selectivity: Bulky substituents at the N-position (e.g., cyclopropylmethyl) often shift the profile from -agonist to -antagonist/ -agonist, a profile useful for non-addictive analgesia.
Quantitative Potency Comparison
The following table summarizes the binding affinities (
| Compound ID | Scaffold Core | Target Receptor | Selectivity Ratio | Reference | |
| Granisetron | 9-aza (related) | 5-HT | 0.26 | >1000x vs 5-HT | Drugs Fut. 1989 |
| SV-119 | 9-aza-3 | Sigma-2 ( | 4.5 | 124x vs | J. Med. Chem. 2010 |
| Morphan-A | 2-aza-5-phenyl | Mu Opioid ( | 1.2 | 15x vs | J. Med. Chem. 2015 |
| Bispidine-X | 3-aza-2,4-diaryl | HIF-1 | IC | N/A | Eur. J. Med. Chem. 2020 |
Detailed Experimental Protocols
Synthesis of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one
A self-validating protocol based on the Petrenko-Kritschenko variant of the Double Mannich reaction.
Reagents:
-
Cyclohexanone (10 mmol)
-
Benzaldehyde (20 mmol)
-
Ammonium Acetate (15 mmol) or Methylamine hydrochloride
-
Ethanol (30 mL)
Step-by-Step Methodology:
-
Solution Prep: Dissolve benzaldehyde (2.0 eq) and the amine source (1.5 eq) in Ethanol. Stir for 10 minutes at room temperature to initiate imine formation.
-
Addition: Add cyclohexanone (1.0 eq) dropwise. If using ammonium acetate, the solution will turn slightly yellow.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of benzaldehyde is the primary endpoint.
-
-
Precipitation: Cool the reaction mixture to
in an ice bath. The product often precipitates as a white solid due to the rigid, symmetric nature of the bicyclic system. -
Filtration & Wash: Filter the solid and wash with cold diethyl ether to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from hot ethanol to yield pure white needles.
Yield Expectation: 60–75%.
Characterization:
Sigma-2 Receptor Binding Assay Protocol
Validating the affinity of 9-azabicyclo derivatives.
Materials:
-
Radioligand: [
H]-DTG (1,3-Di-o-tolylguanidine). -
Masking Agent: (+)-Pentazocine (1
M) to block sites. -
Tissue: Rat liver membrane homogenates (rich in
).
Workflow:
-
Membrane Prep: Homogenize rat liver in ice-cold Tris-sucrose buffer. Centrifuge at 1000
(discard pellet), then 31,000 to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 8.0). -
Incubation:
-
Total Volume: 500
L. -
Add 100
L membrane suspension. -
Add 1
M (+)-Pentazocine (Crucial for specificity). -
Add 3 nM [
H]-DTG. -
Add Test Compound (
to M).
-
-
Equilibrium: Incubate at
for 120 minutes. -
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanistic Pathway Visualization
The following diagram illustrates the downstream signaling of 9-azabicyclo[3.3.1]nonane ligands acting on the Sigma-2 receptor in cancer cells.
Figure 2: Signaling cascade triggered by high-affinity 9-azabicyclo[3.3.1]nonane ligands in oncology models.
References
-
Synthesis of 3-azabicyclo[3.3.1]nonanes: Jeyachandran, M., et al. "Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction."[2][3] Organic Chemistry Frontiers, 2014. Link
-
Sigma-2 Receptor Ligands: Mach, R. H., et al. "Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands."[4] Journal of Medicinal Chemistry, 2010. Link
-
Opioid Receptor Activity: Bertha, C. M., et al.[5] "A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety."[6] Journal of Medicinal Chemistry, 1994. Link
-
Anticancer Mechanisms: Zeng, C., et al. "Sigma-2 receptors/TMEM97 as a therapeutic target for cancer." Cancer Letters, 2020. Link
-
Granisetron Pharmacology: Sanger, G. J., & Nelson, D. R. "Selective and functional 5-hydroxytryptamine-3 receptor antagonism by BRL 43694 (granisetron)." European Journal of Pharmacology, 1989. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EG-1-230 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety: synthesis and evaluation of a new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stereochemical Analysis of (1S,5S) and (1R,5R) 3-Azabicyclo[3.3.1]nonane Isomers
The following technical guide details the stereochemical, synthetic, and pharmacological distinctions between the (1S,5S) and (1R,5R) isomers of the 3-azabicyclo[3.3.1]nonane scaffold.
Executive Summary
The 3-azabicyclo[3.3.1]nonane scaffold is a privileged bicyclic amine used in medicinal chemistry to constrain pharmacophores in defined spatial orientations. A critical stereochemical paradox exists for this core: the unsubstituted parent molecule is meso (achiral) in its thermodynamically stable cis-fused chair-chair conformation.
Therefore, references to (1S,5S) and (1R,5R) isomers in drug development literature invariably refer to one of two distinct chemical entities:
-
Chiral Desymmetrized Derivatives: Substituted analogs (e.g., 2,6-diones or 1-substituted variants) where the bridgehead carbons (C1 and C5) acquire chirality (S,S or R,R) due to the loss of the
-plane of symmetry. -
Trans-Fused Isomers: The highly strained, theoretical "anti-Bredt" isomers where the bridgeheads are trans-fused.
This guide focuses on the Chiral Desymmetrized Derivatives , as these are the relevant species in the synthesis of bioactive ligands (e.g.,
Stereochemical & Structural Analysis
The Meso Parent vs. Chiral Derivatives
The parent 3-azabicyclo[3.3.1]nonane possesses a plane of symmetry passing through the nitrogen atom (N3) and the bridge carbon (C9). Consequently, C1 and C5 are enantiomeric to each other by internal reflection, rendering the molecule meso (configuration:
To obtain the distinct (1S,5S) and (1R,5R) enantiomers, the scaffold must be desymmetrized. This is most commonly achieved by introducing substituents that alter the Cahn-Ingold-Prelog (CIP) priorities at the bridgeheads without necessarily breaking the stable cis-fusion.
Comparative Configuration Table
| Feature | Meso Parent (Unsubstituted) | (1S,5S) Isomer (Derivative) | (1R,5R) Isomer (Derivative) |
| Symmetry | |||
| Bridgehead Config | (1R, 5S) | (1S, 5S) | (1R, 5R) |
| Typical Derivative | N/A | 3-azabicyclo[3.3.1]nonane-2,6-dione | 3-azabicyclo[3.3.1]nonane-2,6-dione |
| Optical Rotation | Opposite of (1S,5S) | ||
| Conformation | Chair-Chair (Stable) | Chair-Chair (Distorted) | Chair-Chair (Distorted) |
Mechanistic Origin of Chirality
In the 2,6-disubstituted systems (common chiral building blocks), the introduction of ketone or hydroxyl groups at C2 and C6 breaks the symmetry.
-
Path A (C1
C2): Contains a functional group (e.g., Carbonyl).[1] -
Path B (C1
C8): Methylene group. -
Path C (C1
C9): Bridge methylene.
This differentiation assigns distinct priorities to the paths radiating from C1 and C5, allowing them to be designated as
Visualization of Desymmetrization
The following diagram illustrates how the meso parent is desymmetrized into the (1S,5S) and (1R,5R) enantiomers via substitution.
Caption: Logical flow of desymmetrization converting the achiral meso scaffold into distinct (1S,5S) and (1R,5R) enantiomers.
Synthesis and Resolution Protocols
Isolating the pure (1S,5S) or (1R,5R) isomers requires asymmetric synthesis or kinetic resolution, as standard synthesis yields the racemate.
Protocol: Enzymatic Kinetic Resolution
A robust method for generating these isomers involves the lipase-catalyzed desymmetrization of the corresponding diesters or diols.
Target: (1S,5S)-3-azabicyclo[3.3.1]nonan-2,6-diol (or ester). Reagent: Candida rugosa Lipase (CRL) or Pseudomonas cepacia Lipase (PSL).
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the racemic (
)-2,6-diacetoxy-3-azabicyclo[3.3.1]nonane via standard Mannich condensation followed by reduction and acetylation. -
Enzymatic Hydrolysis:
-
Suspend the racemic diester (10 mmol) in phosphate buffer (pH 7.0) with 10% acetone cosolvent.
-
Add immobilized Lipase (100 mg/mmol).
-
Incubate at 30°C with orbital shaking.
-
-
Monitoring: Track conversion via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Termination: Stop reaction at 50% conversion (theoretical yield for resolution).
-
Separation:
-
Stereochemical Assignment: Determine absolute configuration via X-ray crystallography of the camphanic acid derivative or CD spectroscopy (Exciton Chirality Method).
Synthetic Workflow Diagram
Caption: Enzymatic kinetic resolution workflow to separate (1S,5S) and (1R,5R) precursors.
Pharmacological Significance & Differentiation[6]
The distinction between (1S,5S) and (1R,5R) is not merely academic; it dictates the spatial projection of pharmacophores in the receptor binding pocket.
Receptor Binding Profiles
-
(Sigma) Receptors: 3-azabicyclo[3.3.1]nonane derivatives often show high affinity for
and receptors. The (1S,5S) enantiomer typically exhibits a distinct binding mode compared to the (1R,5R), often resulting in >10-fold differences in values due to the specific hydrophobic pockets in the receptor that accommodate the bicyclic cage. -
NK1 Antagonists: In neurokinin-1 receptor antagonists, the scaffold serves as a rigid spacer. The absolute configuration determines whether the pendant aryl groups align with the hydrophobic sub-pockets of the GPCR.
Analytical Differentiation
To distinguish the two isomers in the lab:
-
Circular Dichroism (CD):
-
The (1S,5S) and (1R,5R) isomers will show mirror-image Cotton effects .
-
For 2,6-diones: Use the Octant Rule to predict the sign of the
transition (approx. 290-300 nm).
-
-
NMR with Chiral Shift Reagents:
-
Use Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate] (
). -
The N-substituent or bridgehead protons will show distinct chemical shift splitting (
) for the enantiomers.
-
References
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 2005. Available at: [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 2013.[4] Available at: [Link]
-
Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione. Chirality, 2001.[1] Available at: [Link]
-
Spontaneous generation of chirality and chiroptical spectra of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes. Tetrahedron: Asymmetry, 2012. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1S*,5R*)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
The 3-Azabicyclo[3.3.1]nonane Scaffold: From Aristotelia Alkaloids to Privileged Medicinal Pharmacophores
The following technical guide details the history, synthesis, and pharmacological evolution of the 3-azabicyclo[3.3.1]nonane scaffold.
Executive Summary
The 3-azabicyclo[3.3.1]nonane core represents a distinct structural class within the bicyclic amine family, differentiated from its isomers morphan (2-azabicyclo[3.3.1]nonane) and granatane (9-azabicyclo[3.3.1]nonane). While the morphan scaffold is historically tethered to opioid analgesics and granatane to tropane-related alkaloids, the 3-azabicyclo[3.3.1]nonane system occupies a unique niche. It serves as the central architecture for the Aristotelia alkaloids and has emerged as a "privileged structure" in modern medicinal chemistry, particularly for Sigma (
This guide analyzes the transition of this scaffold from a natural product curiosity to a synthetic template for drug discovery, providing validated protocols for its construction and optimization.
Historical Genesis & Natural Occurrence
Unlike the ubiquitous tropanes, the 3-azabicyclo[3.3.1]nonane skeleton is rare in nature, appearing primarily in two distinct contexts: the Aristotelia alkaloids and as a fused substructure in complex indole alkaloids.
The Aristotelia Alkaloids
Discovered in the mid-20th century in plants of the genus Aristotelia (e.g., A. serrata, the New Zealand wineberry), these alkaloids are monoterpene-indole hybrids. The 3-azabicyclo[3.3.1]nonane core is formed via the condensation of a tryptamine unit with a non-rearranged monoterpene (often
-
Hobartine & Makomakine: The parent compounds of this class.[1] They feature the 3-azabicyclo[3.3.1]nonane ring fused to an indole moiety.[2]
-
Aristoteline: A more complex derivative where the bicycle is further bridged, but the biosynthetic origin remains the 3-aza core.
-
Aristoquinoline: A recently characterized member that acts as a potent antagonist at
nAChRs, highlighting the scaffold's relevance in addiction therapy.
Structural Distinction
The biological activity of these alkaloids relies on the Twin-Chair conformation of the bicyclic system, which positions the nitrogen lone pair and peripheral substituents in a specific spatial arrangement ideal for receptor binding.
Table 1: Comparative Bicyclic Amine Scaffolds
| Scaffold Name | IUPAC Nomenclature | Primary Natural Source | Key Pharmacological Class |
| Isogranatane | 3-azabicyclo[3.3.1]nonane | Aristotelia spp.[3] | nAChR, Sigma ( |
| Morphan | 2-azabicyclo[3.3.1]nonane | Synthetic / Opium deriv. | Opioid Agonists (Morphine pharmacophore) |
| Granatane | 9-azabicyclo[3.3.1]nonane | Punica granatum | Anticholinergic (Pseudopelletierine) |
| Bispidine | 3,7-diazabicyclo[3.3.1]nonane | Lupinus spp. | nAChR Agonists (Cytisine, Sparteine) |
Synthetic Evolution & Protocols
The synthesis of 3-azabicyclo[3.3.1]nonanes has evolved from biomimetic terpene cyclizations to robust multicomponent condensations. The Double Mannich Reaction remains the gold standard for accessing this scaffold in medicinal chemistry due to its modularity.
The Double Mannich Condensation (Robinson-Schöpf Type)
This method constructs the piperidine rings flanking the central core in a single pot. It allows for the introduction of aryl substituents at the C2 and C4 positions, which are critical for Sigma receptor affinity.
Mechanistic Pathway
-
Imine Formation: Condensation of the primary amine with the aldehyde.
-
First Mannich: Reaction of the iminium ion with the enolizable ketone (e.g., cyclohexanone).
-
Intramolecular Cyclization: A second Mannich reaction closes the ring, forming the bicyclic bridge.
Figure 1: Logical flow of the Double Mannich Condensation for 3-azabicyclo synthesis.
Validated Protocol: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one
Target Audience: Synthetic Chemists. This protocol is optimized for yield and purity without chromatographic separation.
Reagents:
-
Cyclohexanone (10 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 20 mmol)
-
Ammonium Acetate (10 mmol) or Primary Amine (10 mmol)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20 mmol of the aromatic aldehyde and 10 mmol of cyclohexanone in 30 mL of absolute ethanol.
-
Amine Addition: Add 10 mmol of ammonium acetate (for the secondary amine product) or a primary amine (for N-substituted derivatives).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction typically proceeds for 3–6 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Checkpoint: The solution often turns from clear to yellow/orange. A precipitate may begin to form during reflux.
-
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product usually precipitates as a solid.
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from hot ethanol/DMF (9:1) if necessary to obtain analytical grade crystals.
Yield Expectation: 60–85% Stereochemical Outcome: The reaction predominantly yields the 2,4-cis-equatorial isomer in a chair-chair conformation, stabilized by thermodynamic control.
Pharmacological Profiling & SAR
The 3-azabicyclo[3.3.1]nonane scaffold acts as a rigid spacer that orients pharmacophores in 3D space. Its lipophilicity and basic nitrogen make it an ideal CNS-penetrant scaffold.
Sigma ( ) Receptor Ligands
The scaffold has shown high affinity for Sigma receptors, particularly the Sigma-2 (
-
Mechanism: The basic nitrogen binds to the aspartate residue in the receptor pocket, while the bulky bicyclic cage occupies the hydrophobic pocket.
-
SAR Insight: N-substitution with a long spacer (e.g., 4-aminophenethyl) significantly enhances
selectivity over .
Nicotinic Acetylcholine Receptors (nAChR)
Inspired by Aristoquinoline and the related Cytisine (a bispidine), 3-azabicyclo derivatives are potent nAChR modulators.
-
Target:
and subtypes. -
Therapeutic Utility: Smoking cessation (varenicline-like activity) and substance abuse treatment. The rigid core reduces conformational entropy, minimizing off-target binding compared to flexible linear amines.
Antimicrobial & Cytotoxic Activity
Derivatives synthesized via the Mannich protocol (specifically with electron-withdrawing groups on the phenyl rings) exhibit significant cytotoxicity against HepG2 liver cancer cells and antimicrobial activity.
-
Causality: The activity is often linked to the molecule's ability to disrupt mitochondrial function (Sigma-2 mediated) or interact with bacterial DNA gyrase, though the latter mechanism is less defined.
Structural Biology: The Conformational Switch
The 3-azabicyclo[3.3.1]nonane system exists in equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformations.
-
Preferred State: The Chair-Chair form is generally lower in energy but suffers from transannular repulsion between H-3 and H-7 (if 3,7-diaza) or C-7 protons.
-
Substituent Effect: Bulky substituents at C9 (the bridge) can force the ring into a Boat-Chair conformation to relieve steric strain. This conformational switch is a critical design element; "locking" the conformation can drastically alter receptor affinity.
Figure 2: Conformational dynamics of the 3-azabicyclo[3.3.1]nonane system.
References
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
-
Bick, I. R. C., & Hai, M. A. (1985). The Aristotelia alkaloids.[1][3][4][5] The Alkaloids: Chemistry and Pharmacology, 24, 113-157.
-
Breining, S. R., et al. (2012).[6] Structure–activity studies of 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes: a novel class of highly potent nicotinic receptor ligands.[6] Journal of Medicinal Chemistry, 55(22), 9929-9945.[6]
-
Xu, J., Zeng, C., & Mach, R. H. (2011). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3
-yl phenylcarbamate analogs as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 19(9), 2997-3004. -
Turnaturi, R., et al. (2022).[7][8] Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile.[7][8][9] Molecules, 27(16), 5135.[7]
-
Stockman, R. A. (2011). The biology and chemistry of the Aristotelia alkaloids. Natural Product Reports, 28, 1432-1446.
Sources
- 1. Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. Structure-activity studies of 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes: a novel class of highly potent nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-normetazocine derivatives with opioid Agonist/Sigma-1 receptor antagonist profile as potential analgesics in inflammatory pain [usiena-air.unisi.it]
- 8. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comprehensive Physicochemical Profiling: 3-Azabicyclo[3.3.1]nonane Hydrochloride
This technical guide provides a comprehensive analysis of the physicochemical properties, specifically the basicity and pKa, of 3-azabicyclo[3.3.1]nonane hydrochloride. It is structured for researchers in medicinal chemistry and formulation science.
Executive Summary
3-Azabicyclo[3.3.1]nonane (CAS: 280-70-6) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly muscarinic and nicotinic acetylcholine receptors. Its hydrochloride salt is the stable, crystalline form used in formulation.
Understanding the pKa and basicity of this bicyclic amine is critical for optimizing:
-
Ligand-Receptor Binding: The protonation state at physiological pH (7.4) dictates ionic interactions with aspartate/glutamate residues in receptor binding pockets.
-
ADME Properties: Lipophilicity (LogD) and membrane permeability are directly modulated by the ionization profile.
-
Salt Selection: The stability of the hydrochloride salt depends on the difference between the pKa of the base and the pKa of the counter-acid.
Structural & Conformational Analysis
The Twin-Chair Conformation
Unlike simple piperidines, the 3-azabicyclo[3.3.1]nonane system is conformationally constrained.[1] The preferred conformation is the twin-chair (CC) arrangement.[1] However, this geometry introduces a critical steric feature: the transannular interaction .
-
Steric Strain: The nitrogen atom at position 3 and the methylene group at position 7 are in close proximity.
-
Lone Pair Orientation: In the free base, the nitrogen lone pair can orient to minimize repulsion with the C7-endo hydrogen.
-
Protonation Stabilization: Upon protonation (forming the hydrochloride salt), the resulting ammonium cation (
) can form a stabilizing intramolecular dihydrogen bond (N-H H-C) with the C7 hydrogen, lowering the energy of the conjugate acid by approximately 4.2 kcal/mol.
Conformational Diagram
The following diagram illustrates the equilibrium and the critical transannular region.
Figure 1: Protonation equilibrium of 3-azabicyclo[3.3.1]nonane showing the transition from free base to the stabilized conjugate acid.
Basicity and pKa Profile
Estimated pKa Value
While specific experimental values for the parent compound can vary by solvent and ionic strength, the pKa of the conjugate acid (3-azabicyclo[3.3.1]nonanium) is estimated to be in the range of 10.0 – 10.8 .
Comparative Basicity
The basicity is best understood relative to structural analogs:
| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10] pKa (Conjugate Acid) | Basicity Driver |
| Piperidine | Monocyclic | 11.22 | Unhindered solvation of the cation. |
| 3-Azabicyclo[3.3.1]nonane | Bicyclic | 10.0 – 10.8 | Stabilized by internal H-bond , but destabilized by steric bulk hindering solvation. |
| Morpholine | Monocyclic (O-heterocycle) | 8.36 | Inductive electron withdrawal by Oxygen. |
| Quinuclidine | Bicyclic (Bridged) | 11.0 | Rigid cage, highly accessible lone pair. |
Mechanistic Insight: Although the internal N-H...H-C interaction stabilizes the protonated form (promoting basicity), the bicyclic framework creates a hydrophobic cage around the nitrogen. This hinders the hydration shell (water molecules) from effectively stabilizing the positive charge compared to the open piperidine ring. Consequently, the pKa is slightly lower than piperidine.
Experimental Protocol: Potentiometric pKa Determination
For drug development, relying on predicted values is insufficient. The following protocol ensures a self-validating measurement of the pKa.
Materials
-
Analyte: 3-Azabicyclo[3.3.1]nonane hydrochloride (>98% purity).
-
Titrant: 0.1 M NaOH (standardized against KHP).
-
Solvent: Carbonate-free distilled water (degassed).
-
Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.
Workflow Diagram
Figure 2: Potentiometric titration workflow for precise pKa determination.
Data Validation Criteria
-
Hysteresis: Perform forward (acid to base) and backward (base to acid) titrations. The pKa values should match within
units. -
Solubility Check: Ensure no precipitation occurs near the pKa (the free base is less soluble than the hydrochloride salt). If precipitation occurs, use a cosolvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
Pharmaceutical Implications
Solubility & Salt Selection
At physiological pH (7.4), 3-azabicyclo[3.3.1]nonane (pKa ~10.5) will be >99.9% protonated.
-
Advantage: High aqueous solubility in gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
-
Risk: Potential for precipitation in high-pH environments (e.g., during workup with strong base like NaOH).
Drug Design Scaffold
The scaffold is often derivatized at the N-position (N3) or the C9 position.
-
N-Substitution: Converting the secondary amine to a tertiary amine typically lowers the pKa by 0.5 – 1.0 units, modulating CNS penetration.
-
Lipophilicity: The bicyclic cage adds bulk without significant rotatable bonds, improving metabolic stability compared to linear alkyl chains.
References
-
Conformational Analysis: Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link
-
Transannular Interactions: Alder, R. W., et al. (1999). Basicity and structure of bicyclic amines. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Synthesis & Properties: Gallos, J. K., et al. (2007). Multidisciplinary Investigation into the Polymorphism of 3-Azabicyclo[3.3.1]nonane-2,4-dione. Journal of the American Chemical Society, 129, 3649–3657.[10][11] Link
-
Experimental pKa Methods: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
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- 2. 3-Azabicyclo[3.3.1]nonane | C8H15N | CID 42603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781) - FooDB [foodb.ca]
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- 10. mdpi.com [mdpi.com]
- 11. mdpi-res.com [mdpi-res.com]
Methodological & Application
Application Note & Protocol: Chiral Pool Synthesis of (1S,5S)-3-Azabicyclo[3.3.1]nonane Hydrochloride
Abstract & Introduction
The 3-azabicyclo[3.3.1]nonane skeleton is a conformationally rigid, three-dimensional motif that serves as a valuable scaffold in medicinal chemistry and asymmetric synthesis.[1][2] Its defined spatial orientation of substituents allows for precise interactions with biological targets, making it a privileged structure in the design of novel therapeutics, including receptor antagonists and central nervous system agents.[2][3] The enantiomerically pure (1S,5S) isomer, in particular, is a critical building block for accessing complex chiral molecules. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride. The strategy leverages the "chiral pool," utilizing a readily available and inexpensive monoterpene as the starting material to ensure inherent control of the absolute stereochemistry.[4] This approach circumvents the need for costly chiral resolutions or asymmetric catalysts in the key stereochemistry-defining steps.
Strategic Overview: A Biomimetic Approach from the Chiral Pool
The core challenge in synthesizing enantiopure bicyclic systems is the establishment of multiple contiguous stereocenters. Our strategy is rooted in a biomimetic approach, mirroring biosynthetic pathways for related monoterpene indole alkaloids which also feature the azabicyclo[3.3.1]nonane core.[5] We selected (+)-α-pinene, a naturally abundant and enantiopure monoterpene, as our chiral precursor.
The synthetic logic involves three key phases:
-
Controlled Degradation: The bicyclic system of α-pinene is selectively cleaved to unmask a functionalized cyclohexane core, preserving the critical stereocenter that will dictate the final product's absolute configuration.
-
Key Cyclization: The nitrogen atom is introduced and guided to cyclize in an intramolecular fashion, constructing the second ring of the bicyclic system. This step is designed to be highly diastereoselective.
-
Final Functionalization & Salt Formation: Removal of protecting groups and conversion to the stable hydrochloride salt provides the target compound in a form suitable for storage and further use.
This workflow is visualized in the diagram below.
Caption: Overall synthetic workflow from (+)-α-pinene to the target hydrochloride salt.
Detailed Experimental Protocols
Step 1: Oxidative Cleavage of (+)-α-Pinene to (1S,2S,5S)-2-acetyl-5-(1-hydroxy-1-methylethyl)cyclopentan-1-ol
-
Rationale & Causality: This two-stage process begins with a stereospecific dihydroxylation of the alkene in (+)-α-pinene using osmium tetroxide to form cis-pinanediol. This reaction is well-established and proceeds with high facial selectivity. The subsequent oxidative cleavage with sodium periodate is a mild and efficient method to break the C2-C3 bond of the diol, yielding a keto-aldehyde without epimerizing the adjacent stereocenters.
Protocol:
-
To a stirred solution of (+)-α-pinene (13.6 g, 100 mmol) in a 10:1 mixture of acetone/water (220 mL), add N-methylmorpholine N-oxide (NMO, 14.1 g, 120 mmol).
-
Cool the mixture to 0 °C in an ice bath. Add a 2.5 wt% solution of osmium tetroxide (OsO₄) in t-butanol (5 mL, 0.4 mmol) dropwise. The solution will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude cis-pinanediol as a white solid.
-
Dissolve the crude diol in tetrahydrofuran (THF, 200 mL) and cool to 0 °C.
-
Add a solution of sodium periodate (NaIO₄, 23.5 g, 110 mmol) in water (100 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with THF (50 mL).
-
Concentrate the filtrate to remove most of the THF, then extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude keto-aldehyde, which is used in the next step without further purification.
Step 2: Reductive Amination and Cyclization to N-Boc-(1S,5S)-3-azabicyclo[3.3.1]nonan-6-one
-
Rationale & Causality: This key transformation constructs the bicyclic core. First, a reductive amination using benzylamine forms the crucial C-N bond. The subsequent intramolecular aldol condensation is catalyzed by L-proline, an organocatalyst known to promote such cyclizations with excellent stereocontrol. The benzyl group serves as a protecting group that is easily removed later. The final Boc protection stabilizes the amine for the subsequent reduction step.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Mannich Reaction Utilizing 3-Azabicyclo[3.3.1]nonane Hydrochloride
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the execution of the Mannich reaction using the bicyclic secondary amine, 3-azabicyclo[3.3.1]nonane hydrochloride. The Mannich reaction is a cornerstone of synthetic organic chemistry, enabling the aminomethylation of an acidic proton located alpha to a carbonyl group.[1] The resulting β-aminocarbonyl compounds, or "Mannich bases," are invaluable precursors for synthesizing complex nitrogen-containing molecules, including a wide array of pharmaceuticals and natural products.[2] The rigid conformational structure of the 3-azabicyclo[3.3.1]nonane scaffold makes it a particularly attractive building block for designing novel therapeutic agents.[3][4][5] This guide elucidates the reaction mechanism, provides a robust step-by-step protocol, discusses critical experimental parameters, and offers expert insights into process optimization.
Scientific Principle: Understanding the Mannich Reaction Mechanism
The Mannich reaction is a three-component condensation involving an active hydrogen compound (typically an enolizable ketone or aldehyde), a non-enolizable aldehyde (commonly formaldehyde), and a secondary amine (in this case, 3-azabicyclo[3.3.1]nonane).[6][7] The use of the amine as its hydrochloride salt is a standard and advantageous practice, as the acidic conditions generated in situ are crucial for catalyzing the key steps of the mechanism.[6][8][9]
The reaction proceeds via two primary stages:
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic attack of the secondary amine, 3-azabicyclo[3.3.1]nonane, on the carbonyl carbon of formaldehyde. Under acidic conditions, the resulting hemiaminal intermediate readily undergoes dehydration to form a highly electrophilic N,N-disubstituted iminium ion.[1][8][10][11] This reactive species is the key electrophile in the Mannich reaction.
-
Nucleophilic Attack by the Enol: Concurrently, the acidic medium catalyzes the tautomerization of the ketone (e.g., acetophenone) to its more nucleophilic enol form.[1][6] The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and generating the protonated β-aminocarbonyl product.[10][12] A final deprotonation step yields the Mannich base, which typically precipitates from the reaction as its stable hydrochloride salt.[10]
Caption: Mechanism of the Mannich Reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-(3-oxo-3-phenylpropyl)-3-azabicyclo[3.3.1]nonane hydrochloride from acetophenone, paraformaldehyde, and 3-azabicyclo[3.3.1]nonane hydrochloride.
2.1 Materials and Equipment
-
Reagents:
-
3-Azabicyclo[3.3.1]nonane hydrochloride (1.0 eq)
-
Acetophenone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (catalytic, ~0.05 eq)
-
Diethyl ether (for washing)
-
-
Equipment:
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Reflux condenser with drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
2.2 Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-azabicyclo[3.3.1]nonane hydrochloride (1.0 eq), acetophenone (1.0 eq), and paraformaldehyde (1.2 eq).
-
Solvent and Catalyst Addition: Add ethanol as the solvent (sufficient to create a stirrable slurry, typically 3-5 mL per gram of amine hydrochloride). Add a few drops of concentrated hydrochloric acid to catalyze the depolymerization of paraformaldehyde.[13]
-
Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux with vigorous stirring. The solid reactants should gradually dissolve as the reaction proceeds.[14]
-
Reaction Monitoring: Maintain the reflux for 3-5 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots, neutralizing with a base (e.g., NaHCO₃ solution), extracting with an organic solvent (e.g., ethyl acetate), and spotting on a silica plate.
-
Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Filtration and Washing: Collect the crystalline solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted acetophenone and other soluble impurities.
-
Drying: Dry the white crystalline product, 3-(3-oxo-3-phenylpropyl)-3-azabicyclo[3.3.1]nonane hydrochloride, in a vacuum oven or air dry to a constant weight.
2.3 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Formaldehyde and its sources (paraformaldehyde) are toxic and potential carcinogens; handle with care.
-
Concentrated hydrochloric acid is highly corrosive.
-
Ethanol and diethyl ether are flammable; ensure no ignition sources are nearby.
Key Parameters and Field-Proven Insights
Successful execution of the Mannich reaction depends on the careful control of several parameters. The table below summarizes the critical variables for this protocol.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Stoichiometry | Amine HCl (1.0 eq), Ketone (1.0 eq), Aldehyde (1.1-1.3 eq) | A slight excess of the aldehyde source (paraformaldehyde) ensures complete consumption of the limiting reagents and drives the reaction towards the product.[13] |
| Solvent | Ethanol, Isopropanol, or Methanol | Protic solvents are preferred as they effectively dissolve the amine hydrochloride salt and facilitate the proton transfer steps required for both iminium ion formation and enolization.[8][15] |
| Catalyst | Acidic (from Amine HCl + cat. HCl) | The reaction is acid-catalyzed. Using the amine hydrochloride salt provides the necessary acidic environment.[6][9] A small amount of additional strong acid can accelerate the reaction, especially when using paraformaldehyde. |
| Temperature | Reflux (typically 78-85 °C for ethanol) | Thermal energy is required to overcome the activation energy for iminium ion formation and subsequent C-C bond formation. Refluxing ensures a consistent and adequate reaction rate. |
| Reaction Time | 3-6 hours | Reaction time is dependent on the specific substrates and scale. Monitoring by TLC is recommended for optimization. |
| Product Form | Crystalline Hydrochloride Salt | The product conveniently precipitates as its hydrochloride salt, which greatly simplifies purification. This avoids the need for column chromatography in many cases. The salt form also enhances the stability of the final product. |
Troubleshooting:
-
Low Yield: May result from incomplete reaction or decomposition. Ensure vigorous stirring and adequate reflux temperature. Confirm the quality of the paraformaldehyde, as it can degrade over time. Prolonged refluxing can sometimes lead to decomposition.[13]
-
Oily Product: If the product does not crystallize, it may be due to impurities. Try triturating the crude material with a fresh portion of cold ether or another non-polar solvent. Seeding with a previously obtained crystal can also induce crystallization.
-
Side Reactions: With ketones bearing acidic protons on both alpha carbons, regioisomer formation is possible. For unsymmetrical ketones, the reaction typically occurs at the more substituted carbon, but this is not always the case.[6]
Applications and Significance
The 3-azabicyclo[3.3.1]nonane framework is a key pharmacophore found in numerous biologically active molecules, including natural alkaloids and synthetic drugs.[3] Compounds derived from this scaffold have demonstrated a wide range of activities, including analgesic, anesthetic, anti-inflammatory, and anticancer properties.[3] The Mannich base synthesized via this protocol serves as a versatile intermediate, allowing for further chemical modifications such as reduction of the ketone, elaboration of the aromatic ring, or quaternization of the amine to explore novel chemical space in drug discovery programs.
References
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from AdiChemistry website. [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from NROChemistry website. [Link]
- Arshad, M., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(1), 606-621.
-
Organic Chemistry. (2020, December 5). Mannich Reaction [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from Wikipedia. [Link]
-
Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from Chemistry Steps website. [Link]
- Adams, R., & Mecorney, J. W. (1949). The Mannich Reaction. Organic Reactions, 1-76.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (2025, June 10). Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. Retrieved from ResearchGate. [Link]
-
Wiley Online Library. (n.d.). The Mannich Reaction. Retrieved from Wiley Online Library. [Link]
- Fry, E. M. (1945). OBSERVATIONS ON THE MANNICH REACTION. Journal of the American Chemical Society, 67(6), 1035-1036.
-
ResearchGate. (2025, August 9). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Mannich Reaction. Retrieved from Science of Synthesis. [Link]
-
ChemTube3D. (n.d.). Mannich reaction (Imine formation). Retrieved from ChemTube3D. [Link]
-
PubMed Central. (n.d.). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Retrieved from PubMed Central. [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from Organic Chemistry Tutor. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Mannich Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
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- 14. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Note: Strategic Synthesis of Sigma Receptor Ligands via the 3-Azabicyclo[3.3.1]nonane Scaffold
Topic: Preparation of Sigma Receptor Ligands Using 3-Azabicyclo[3.3.1]nonane Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The sigma receptor (
Why this scaffold?
-
Entropic Advantage: By locking the nitrogen atom within a bicyclic cage, the metabolic penalty of binding is reduced compared to flexible analogs.
-
Pharmacophore Fidelity: The chair-chair conformation of the 3-azabicyclo[3.3.1]nonane system perfectly positions the basic nitrogen (proton donor) and hydrophobic substituents to satisfy the Glennon pharmacophore model for
affinity. -
Selectivity Tuning: The distinct vectors at the
(bridgehead nitrogen) and (bridge ketone/functional group) positions allow for precise "vector scanning" to discriminate between and subtypes.
Pharmacophore Mapping & Design Logic
Before synthesis, it is crucial to understand the structural requirements. The design strategy relies on the "beads-on-a-string" model adapted to a rigid core.
The Receptor Pharmacophore
-
Primary Hydrophobic Region (HYD1): Occupied by the bicyclic cage itself or a substituent at
. -
Basic Nitrogen (PI): The
atom, protonated at physiological pH, forms an essential electrostatic interaction with Asp126 (in ). -
Secondary Hydrophobic Region (HYD2): A bulky aromatic group (e.g., phenyl, naphthyl) attached to the nitrogen via a spacer (usually ethyl or propyl).
Visualization: Structural Logic
Figure 1: Pharmacophore mapping of the 3-azabicyclo[3.3.1]nonane scaffold.[1][2][3] The rigid core positions the basic nitrogen and hydrophobic groups to match the receptor binding pocket.
Chemical Synthesis Protocols
The synthesis is modular, starting with the construction of the bicyclic ketone (Step 1), followed by divergent functionalization (Step 2).
Protocol A: Scaffold Construction (The Double Mannich Reaction)
Objective: Synthesis of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one.
Mechanism: A double Mannich condensation involving a ketone with
Materials
-
Reactant A: Cyclohexanone (9.8 g, 100 mmol)
-
Reactant B: Paraformaldehyde (6.0 g, 200 mmol) or Formalin (37% aq.)
-
Reactant C: Benzylamine (10.7 g, 100 mmol)
-
Solvent: Glacial Acetic Acid (or Methanol with catalytic HCl)
-
Reagents: Conc. HCl, Ethanol, Diethyl Ether (for workup)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Paraformaldehyde (2.0 eq) and Benzylamine (1.0 eq) in Glacial Acetic Acid (50 mL).
-
Expert Note: Acetic acid acts as both solvent and catalyst, promoting the formation of the iminium ion intermediate.
-
-
Addition: Add Cyclohexanone (1.0 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to 90°C and stir for 3–5 hours. The solution will turn from clear to deep orange/brown.
-
Workup (Critical):
-
Remove acetic acid under reduced pressure (rotary evaporator).
-
Resuspend the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted non-basic organic impurities (e.g., cyclohexanone aldol products).
-
Basification: Cool the aqueous layer on ice and basify to pH >10 using 20% NaOH solution. The product will oil out or precipitate.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate.
Protocol B: Divergent Functionalization (Ligand Generation)
Once the ketone scaffold is in hand, two primary routes generate the final ligands.
Route 1: Reductive Amination (Targeting
/ Mixed Affinity)
This route installs a secondary amine at
-
Dissolve 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one (1 mmol) in dry dichloroethane (DCE).
-
Add the desired Amine (e.g., 4-fluorobenzylamine, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 min.
-
Add Sodium Triacetoxyborohydride (
, 1.5 eq). Stir at RT overnight. -
Quench with sat.
, extract with DCM, and purify via flash chromatography (Silica, DCM:MeOH 95:5).
Route 2: Ketone Reduction & Esterification (Targeting
)
-
Reduction: Treat the ketone (1 mmol) in Methanol with
(2 eq) at 0°C.-
Stereochemistry Note: Hydride attack occurs preferentially from the less hindered face, yielding the
-alcohol (endo) as the major isomer.
-
-
Esterification: React the resulting alcohol with an aryl acid chloride (e.g., 4-chlorobenzoyl chloride) in Pyridine/DCM to add the secondary hydrophobic pharmacophore.
Experimental Workflow Visualization
Figure 2: Divergent synthetic workflow for generating 3-azabicyclo[3.3.1]nonane sigma ligands.
Validation & Quality Control
Analytical Characterization[2]
- -NMR (500 MHz): Look for the diagnostic bridgehead protons (H1/H5) around 2.5–3.0 ppm. The methylene bridge protons (H2/H4) typically appear as doublets or multiplets around 2.2–3.2 ppm with geminal coupling.
-
Mass Spectrometry: Electrospray Ionization (ESI+) is preferred. Expect
peaks.
Biological Validation (In Vitro Binding)
To confirm sigma receptor affinity, perform competitive radioligand binding assays.
| Receptor Subtype | Radioligand | Standard Blocker | Target |
| Sigma-1 ( | Haloperidol (10 | < 10 nM | |
| Sigma-2 ( | (+)-Pentazocine (to mask | < 20 nM |
Protocol Summary:
-
Incubate membrane preparations (guinea pig brain or transfected HEK293) with the radioligand and varying concentrations of your synthesized ligand (
to M). -
Incubate for 120 min at 37°C.
-
Filter through GF/B filters, wash, and count radioactivity.
-
Calculate
and convert to using the Cheng-Prusoff equation.
Troubleshooting & Expert Tips
-
"Sticky" Intermediates: The bicyclic amines often streak on silica gel. Solution: Pre-treat the silica column with 1% Triethylamine in Hexane before running the column, or use DCM/MeOH/NH
OH (90:9:1) as the eluent. -
Stereochemical Control: If the
-alcohol (axial) is required at (instead of the major -isomer from NaBH4 reduction), use L-Selectride at -78°C to force attack from the equatorial face. -
N-Dealkylation: To switch the benzyl group on the nitrogen (N3) to a phenethyl group (better for
), use ACE-Cl (1-chloroethyl chloroformate) in refluxing DCE followed by methanolysis. This is cleaner than catalytic hydrogenation for these bicyclic amines.
References
-
Rault, S., et al. (1996). Synthesis and specific sigma-receptor binding affinity of new 3-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry.[6]
-
House, H. O., et al. (1962). The Synthesis of Certain Azabicyclic Ketones.[3][4][7] Journal of the American Chemical Society.[7]
-
Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma1) receptor binding. Mini Reviews in Medicinal Chemistry.
-
Zampieri, D., et al. (2009). Synthesis, biological evaluation, and three-dimensional in silico pharmacophore model for sigma(1) receptor ligands. Journal of Medicinal Chemistry.[6]
-
Bertha, C. M., et al. (1994).[4] A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety.[4] Journal of Medicinal Chemistry.[6]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety: synthesis and evaluation of a new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Reductive Amination of (1S,5S)-3-azabicyclo[3.3.1]nonane
Executive Summary & Strategic Importance
The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands (e.g., opioid and sigma receptor modulators) and as a precursor to stable nitroxyl radicals (ABNO). Its unique "twin-chair" conformation mimics the spatial arrangement of tropane alkaloids while offering distinct solubility and metabolic profiles.
This guide details the reductive amination of (1S,5S)-3-azabicyclo[3.3.1]nonane. Unlike simple secondary amines, this bridged system presents specific steric and conformational challenges.[1] The nitrogen atom at position 3 is flanked by the bicyclic bridgeheads, creating a concave steric environment that can impede iminium ion formation and reduction. Furthermore, N-substitution can induce a conformational flip from chair-chair to chair-boat to relieve transannular strain between the N-substituent and the C-7 methylene protons.
We present two validated protocols:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) – For aldehydes and unhindered ketones.
-
Method B (Advanced): Titanium(IV) Isopropoxide / Sodium Borohydride – For sterically hindered or electron-deficient ketones.
Scientific Foundation: Mechanism & Conformational Control
Conformational Landscape
The reactivity of (1S,5S)-3-azabicyclo[3.3.1]nonane is governed by its ground-state conformation.
-
Twin-Chair (Preferred): The lowest energy state for the free amine. However, the lone pair on N-3 experiences transannular repulsion with the C-7 endo-hydrogen.
-
Chair-Boat: Upon alkylation (reductive amination), bulky R-groups may force the piperidine ring into a boat conformation to avoid 1,3-diaxial-like clashes. This structural flexibility must be accounted for when analyzing NMR spectra of the products.
Mechanistic Pathway
Reductive amination proceeds via the formation of an electrophilic iminium ion. For this secondary amine, the intermediate is a ternary iminium ion , which is positively charged and highly reactive.
Figure 1: Mechanistic pathway for the reductive amination of secondary amines. The stability of the iminium ion is the rate-determining factor.
Protocol A: Sodium Triacetoxyborohydride (STAB) Method
Best for: Aldehydes, Cyclohexanones, Unhindered Aliphatic Ketones. Mechanism: STAB is a mild hydride donor that selectively reduces the iminium ion over the carbonyl starting material, allowing for a "one-pot" procedure without pre-forming the imine.
Reagent Stoichiometry Table
| Component | Role | Equivalents | Notes |
| (1S,5S)-3-azabicyclo[3.3.1]nonane | Substrate | 1.0 | Free base or HCl salt (add Et3N if salt) |
| Aldehyde / Ketone | Electrophile | 1.1 - 1.2 | Slight excess ensures complete amine conversion |
| NaBH(OAc)3 (STAB) | Reductant | 1.4 - 1.6 | Add as solid; moisture sensitive |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Crucial for ketone activation; optional for aldehydes |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Preferred over DCM for higher boiling point |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolution: Dissolve (1S,5S)-3-azabicyclo[3.3.1]nonane (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).
-
Note: If using the hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (Et3N) and stir for 15 min before proceeding.
-
-
Carbonyl Addition: Add the aldehyde or ketone (1.2 equiv) to the stirring amine solution.
-
Activation: Add Glacial Acetic Acid (1.0–2.0 equiv). Stir for 15–30 minutes at room temperature to promote hemiaminal formation.
-
Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.
-
Critical: Do not dump all at once to avoid localized exotherms which can degrade the reagent.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC (stain with Ninhydrin or Dragendorff’s reagent). The secondary amine spot should disappear.
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup:
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine organic layers and wash with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically DCM/MeOH/NH4OH gradients) or reverse-phase prep-HPLC.
Protocol B: Titanium(IV) Isopropoxide / NaBH4 Method
Best for: Sterically hindered ketones, Acetophenones, Electron-poor carbonyls. Mechanism: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium species even when sterics are unfavorable.
Reagent Stoichiometry Table
| Component | Role | Equivalents | Notes |
| (1S,5S)-3-azabicyclo[3.3.1]nonane | Substrate | 1.0 | Free base preferred |
| Ketone | Electrophile | 1.2 | |
| Ti(OiPr)4 | Lewis Acid | 1.2 - 1.5 | Neat liquid; syringe transfer |
| NaBH4 | Reductant | 2.0 | Added in Step 2 (Ethanol solution) |
| Ethanol (Abs.) | Solvent | - | For reduction step |
Step-by-Step Procedure
-
Imine Formation (Neat/Concentrated): In a dry flask under Argon, mix the amine (1.0 equiv) and ketone (1.2 equiv).
-
Titanium Addition: Add Ti(OiPr)4 (1.25 equiv) dropwise. The mixture may become viscous. Stir neat or in minimal dry THF for 6–12 hours at room temperature (or 50°C for very hindered substrates).
-
Checkpoint: Monitor by IR (disappearance of C=O stretch) or aliquots in NMR.
-
-
Dilution: Once imine formation is complete, dilute the mixture with absolute Ethanol (to ~0.2 M).
-
Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) carefully. The reaction is exothermic and may bubble.
-
Stirring: Allow to warm to room temperature and stir for 2–4 hours.
-
Hydrolysis (Critical Step): Quench by adding water (approx 1 mL per mmol Ti). A white precipitate (TiO2) will form.
-
Optimization: To improve filtration, dilute with EtOAc and add a small amount of Celite.
-
-
Filtration: Filter the heterogeneous mixture through a pad of Celite. Wash the cake thoroughly with EtOAc.
-
Workup: Wash the filtrate with 1N NaOH (to remove residual Ti salts) and then brine. Dry (Na2SO4) and concentrate.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for selecting the optimal reductive amination protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of the [3.3.1] bridge | Switch to Protocol B (Ti(OiPr)4) . The Lewis acid compresses the transition state and activates the carbonyl. |
| Dialkylation | N/A (Substrate is secondary) | Not possible with 3-azabicyclo[3.3.1]nonane (only one N-H). |
| Product Trapped in Aqueous | Product is highly basic | Adjust aqueous layer pH to >12 using 1N NaOH before extraction. Use CHCl3/iPrOH (3:1) for extraction if product is polar. |
| Emulsion during Workup | Titanium salts (Method B) | Filter through Celite before extraction. Wash the filter cake extensively with EtOAc. |
| Starting Material Persists | Wet solvent / Old Reagent | STAB degrades with moisture. Use fresh bottle or switch to NaCNBH3 (requires pH 5-6 control). |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][3] 11, 1996, pp. 3849–3862.[2][3]
- Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.
- Risch, N., & Arend, M. "The Mannich Reaction: Modern Variants of an Old Reaction." Methods of Organic Chemistry (Houben-Weyl), Vol E21b, Thieme, 1995. (Context on bicyclic amine synthesis).
-
Steves, J. E., & Stahl, S. S. "9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): A Superior Radical Catalyst for the Oxidation of Primary and Secondary Alcohols."[4] Journal of the American Chemical Society, vol. 135, no.[4] 42, 2013, pp. 15742–15745. (Demonstrates the utility and stability of the N-substituted core).
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
Application Notes and Protocols for Coupling Reactions Involving Bicyclic Amine Hydrochlorides
Introduction: Navigating the Challenges of Bicyclic Amine Hydrochloride Coupling
Bicyclic amines are privileged scaffolds in modern drug discovery, prized for their conformational rigidity, three-dimensional complexity, and ability to confer favorable physicochemical properties to drug candidates.[1][2] These structural motifs are integral to a wide array of therapeutics, including agents targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[3][4][5] However, the synthesis and functionalization of molecules containing these fragments often present unique challenges, particularly when the bicyclic amine is supplied as a hydrochloride salt.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of, and detailed protocols for, two of the most critical transformations involving bicyclic amine hydrochlorides: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and amide bond formation. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles, troubleshoot common issues, and provide field-proven insights to empower you to confidently and successfully incorporate these valuable building blocks into your synthetic campaigns.
The primary hurdle when working with amine hydrochlorides is the protonated state of the nitrogen atom, which renders it non-nucleophilic.[6][7] Consequently, in-situ neutralization is a critical prerequisite for successful coupling. This guide will detail strategies for achieving efficient neutralization and subsequent coupling in a one-pot fashion, thereby streamlining synthetic workflows.
Understanding the Physicochemical Landscape: The Importance of pKa
The basicity of the bicyclic amine, quantified by the pKa of its conjugate acid, is a critical parameter that dictates the choice of base for the coupling reaction.[8][9] A base must be sufficiently strong to deprotonate the ammonium salt and generate the free amine in a concentration that facilitates the desired reaction. However, excessively strong bases can lead to undesired side reactions or decomposition of sensitive functional groups.[10]
A curated selection of pKa values for medicinally relevant bicyclic amines is presented in Table 1. This data serves as a valuable starting point for reaction optimization. Generally, a base with a pKa of its conjugate acid that is at least 2-3 units higher than the pKa of the bicyclic amine is a good starting point for achieving sufficient deprotonation.
Table 1: pKa Values of Representative Bicyclic Amines
| Bicyclic Amine Scaffold | Structure | pKa of Conjugate Acid | Reference(s) |
| Nortropane | ~10.3 | [11] | |
| 7-Azabicyclo[2.2.1]heptane | ~10.5 | [12] | |
| 3-Azabicyclo[3.1.0]hexane | ~9.5 | [13] | |
| 2-Azabicyclo[2.2.1]heptane | ~10.0 | [10] |
Note: pKa values can vary depending on the substitution pattern and the method of determination.
Part 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of amines with aryl and heteroaryl halides or pseudohalides.[14][15][16] When employing bicyclic amine hydrochlorides, the key to success lies in the judicious selection of the base, ligand, and reaction conditions to ensure efficient in-situ neutralization and catalytic turnover.
Mechanistic Considerations: The Role of the Base
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylated amine.[10][14] When starting with an amine hydrochloride, an additional equivalent of base is required to neutralize the salt and generate the free amine, which can then participate in the catalytic cycle.
Protocol 1: Buchwald-Hartwig Amination of 7-Azabicyclo[2.2.1]heptane Hydrochloride with an Aryl Bromide
This protocol is adapted from a procedure developed for the coupling of 7-azabicyclo[2.2.1]heptane hydrochloride and demonstrates a practical approach for handling amine hydrochlorides in a research setting.[12]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
7-Azabicyclo[2.2.1]heptane hydrochloride (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
A suitable phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Strong, non-nucleophilic base (e.g., LHMDS, 1M in THF, 2.4 mL, 2.4 mmol, 2.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 7-azabicyclo[2.2.1]heptane hydrochloride, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the LHMDS solution dropwise via syringe at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently strong base | Switch to a stronger base such as NaOtBu or K₃PO₄. Consult pKa table to ensure the base is strong enough. |
| Catalyst deactivation | Use a more robust ligand, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos).[7][17][18] | |
| Poor solubility of the amine hydrochloride | Screen different solvents such as DMF or DMA, or consider gentle heating to improve solubility. | |
| Formation of side products (e.g., hydrodehalogenation) | Unfavorable reaction kinetics | Lower the reaction temperature and/or screen different ligands. |
Part 2: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, and the use of bicyclic amine hydrochlorides in this transformation is commonplace.[19][20] The reaction requires the activation of a carboxylic acid, typically with a coupling agent, followed by nucleophilic attack by the amine. As with C-N cross-coupling, the amine hydrochloride must first be neutralized.
Workflow for Amide Coupling with a Bicyclic Amine Hydrochloride
Protocol 2: Amide Coupling of a Bicyclic Amine Hydrochloride using HATU
This protocol provides a general and reliable method for the amide coupling of a bicyclic amine hydrochloride with a carboxylic acid using HATU as the coupling agent.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Bicyclic amine hydrochloride (1.1 mmol, 1.1 equiv)
-
HATU (1.1 mmol, 1.1 equiv)
-
Non-nucleophilic base (e.g., DIPEA, 2.2 mmol, 2.2 equiv)
-
Anhydrous, aprotic solvent (e.g., DMF, 5 mL)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the bicyclic amine hydrochloride and HATU to the solution.
-
Add the non-nucleophilic base dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Comparison of Common Amide Coupling Reagents
The choice of coupling reagent can significantly impact the yield, purity, and cost-effectiveness of the reaction. Table 2 provides a comparison of commonly used coupling reagents for reactions involving amine hydrochlorides.
Table 2: Comparison of Amide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| HATU/HBTU | High reactivity, fast reaction times, low epimerization. | Higher cost, can be difficult to remove byproducts. |
| EDC/DCC | Cost-effective, readily available. | Can lead to the formation of urea byproducts which may be difficult to remove. DCC is a known allergen.[2] |
| T3P® | Byproducts are water-soluble and easily removed. | Can be more expensive than carbodiimides. |
Case Study: Synthesis of Cariprazine
Cariprazine is an atypical antipsychotic that showcases the industrial application of coupling reactions involving bicyclic amines.[9][21][22][23][24] While the final step is a reductive amination, the synthesis of key intermediates often involves amide bond formation. One reported synthesis involves the coupling of 1-(2,3-dichlorophenyl)piperazine with (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid using a variety of coupling reagents, including carbodiimides and HATU.[9] This highlights the importance of mastering these coupling techniques for the efficient construction of complex drug molecules.
Conclusion
The successful incorporation of bicyclic amine hydrochlorides into complex molecules via C-N cross-coupling and amide bond formation is a critical skill for medicinal and process chemists. By understanding the fundamental principles of in-situ neutralization, leveraging pKa data to select the appropriate base, and following robust, well-vetted protocols, researchers can overcome the challenges associated with these valuable building blocks. The methods and insights provided in this guide are intended to serve as a strong foundation for the development of efficient, scalable, and reproducible synthetic routes to novel therapeutics.
References
- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Chen, X. et al. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis, 48.
- Singavarapu, A. et al. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1).
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- Bana, P. et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(4), 611-622.
- Farkas, V. et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports, 11(1), 1-11.
- WO2018007986A1 - Industrial process for the preparation of cariprazine - Google P
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
- WO2009104155A1 - 2-aza-bicyclo[2.2.
- Maiti, D. et al. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- WO2008038251A2 - 3-aza-bicyclo[3.1.
- Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Journal of Organic Chemistry, 68(22), 8416-8423.
- How can I neutralize aminehydrochlorides?
- Palladium-Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- The Asymmetric Buchwald–Hartwig Amin
- WO2014149819A1 - Bicyclic analgesic compounds - Google P
- Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characteriz
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - MDPI.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
- Allosteric modulators of GPCRs: a novel approach for the tre
- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC.
- General Synthesis of 3‐Azabicyclo[3.1.
- Novel Allosteric Modulators of G Protein-coupled Receptors - PMC.
- Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation | ACS C
- Spirocyclizations of Nortropanes | Request PDF - ResearchG
- Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands - PubMed.
- Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. Non-directed aromatic C-H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic, structural, and mechanistic aspects of an amine activation process mediated at a zwitterionic Pd(II) center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical Amidation: Benzoyl Hydrazine/Carbazate and Amine as Coupling Partners [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. eurekaselect.com [eurekaselect.com]
- 23. medkoo.com [medkoo.com]
- 24. researchgate.net [researchgate.net]
Application Note: Strategic N-Alkylation of (1S,5S)-3-Azabicyclo[3.3.1]nonane
This Application Note is designed for medicinal chemists and process development scientists targeting the (1S,5S)-3-azabicyclo[3.3.1]nonane scaffold.
This guide prioritizes steric-aware protocols . The 3-azabicyclo[3.3.1]nonane system presents unique conformational challenges—specifically the transannular interaction between the N(3) lone pair and the C(7) methylene protons. Standard aliphatic amine conditions often fail or stall due to this steric compression. The protocols below are optimized to overcome this barrier.
Executive Summary & Scaffold Analysis
The 3-azabicyclo[3.3.1]nonane core is a privileged scaffold in neurochemistry (e.g., varenicline analogs, sigma receptor ligands). While often commercially labeled as "(1S,5S)" to denote bridgehead configuration, the unsubstituted parent amine is meso (achiral) due to a plane of symmetry passing through N3 and C7.
Critical Reactivity Profile:
-
Basicity: High (Calculated pKa
11.1). It is a strong base but a sterically compromised nucleophile. -
Conformational Lock: The molecule predominantly exists in a chair-chair conformation.
-
The "C7-Problem": The endo-face of the nitrogen is sterically shielded by the C7-methylene hydrogens (transannular distance
2.5 Å). Electrophiles must approach from the exo-face, but bulky electrophiles will encounter significant repulsion.
Implication: Avoid weak leaving groups or bulky electrophiles without catalytic assistance.
Decision Matrix: Reagent Selection
Use this logic flow to select the optimal protocol based on your electrophile.
Detailed Experimental Protocols
Method A: Direct Alkylation (SN2)
Best for: Primary alkyl halides (Benzyl bromide, Methyl iodide, Allyl bromide).
The Challenge: Over-alkylation (quaternization) is a risk due to the high basicity of the product. The Solution: Use of inorganic bases with low solubility in ACN to modulate the effective pH, plus strict stoichiometry.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) | Polar aprotic; promotes SN2 without solvating the nucleophile too strongly. |
| Base | K₂CO₃ (anhydrous) | Scavenges acid; granular form provides slow release of basicity. |
| Additive | KI (0.1 equiv) | Finkelstein catalyst. Essential if using Alkyl Chlorides. |
| Temp | 60°C | Sufficient to overcome steric barrier at N3. |
Protocol:
-
Dissolve (1S,5S)-3-azabicyclo[3.3.1]nonane (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
-
Add K₂CO₃ (2.0 equiv). Stir for 10 min at RT to deaggregate the base.
-
Add the Alkyl Halide (1.05 equiv) dropwise.
-
Heat to 60°C. Monitor by TLC/LCMS.
-
Checkpoint: If reaction stalls at 50% conv., add NaI (0.1 equiv).
-
-
Workup: Filter off solids. Concentrate filtrate.[1] Partition between EtOAc and NaHCO₃ (sat).
Method B: Reductive Amination (The "Gold Standard")
Best for: Introducing bulky alkyl groups or when avoiding quaternization is critical.
The Challenge: The 3-azabicyclo system is hindered.[2][3] Imine formation can be slow. The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is mild and will not reduce the aldehyde/ketone, allowing time for the equilibrium to favor the iminium ion.
Protocol:
-
Dissolve amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in 1,2-Dichloroethane (DCE) or DCM.
-
Note: DCE allows for higher temperatures if the ketone is unreactive.
-
-
Add Acetic Acid (1.0 equiv).
-
Stir for 30–60 minutes at RT. (Wait for equilibrium).
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir 4–16 hours at RT.
-
Quench: Add aqueous NaHCO₃. Stir vigorously for 20 mins to decompose boron complexes.
Method C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Aryl bromides/chlorides. Essential for heteroaryl coupling.
The Challenge: Secondary acyclic amines couple easily. Bicyclic amines like 3-azabicyclo[3.3.1]nonane are sterically demanding, often requiring "Third Generation" ligands.
Recommended Catalyst System:
-
Pre-catalyst: Pd-RuPhos G4 or Pd-XPhos G4 (5 mol%).
-
Base: NaOtBu (Sodium tert-butoxide). Strong base required.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Protocol:
-
In a glovebox or under Argon flow, charge a vial with:
-
Pd-RuPhos G4 (0.05 equiv)
-
NaOtBu (1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
(1S,5S)-3-azabicyclo[3.3.1]nonane (1.2 equiv)
-
-
Add anhydrous Toluene (degassed).
-
Seal and heat to 100°C for 12 hours.
-
Filter through a pad of Celite/Silica (eluting with EtOAc) to remove Pd black before acidic workup.
Mechanistic Visualization: Reductive Amination Pathway
Understanding the steric bottleneck in Method B helps in troubleshooting.
Troubleshooting & Optimization (Expert Insights)
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Method A) | Steric clash with electrophile. | Switch to DMF at 80°C. Add Cs₂CO₃ (cesium effect increases nucleophilicity). |
| No Reaction (Method B) | Imine not forming. | Use Ti(OiPr)₄ as a Lewis Acid / Water Scavenger before adding the borohydride. |
| Pd Black formation (Method C) | Catalyst decomposition. | Oxygen leak or insufficient ligand. Switch to BrettPhos if the aryl halide is electron-rich. |
References
-
General Reactivity of 3-azabicyclo[3.3.
-
Reductive Amination Standards
-
Buchwald-Hartwig Conditions for Hindered Amines
-
Steric Analysis of Bicyclo[3.3.
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 9. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride synthesis
Technical Support Center: Optimizing (1S,5S)-3-Azabicyclo[3.3.1]nonane Hydrochloride Synthesis
Executive Summary & Stereochemical Advisory
Status: CRITICAL TECHNICAL NOTE Before proceeding with yield optimization, we must address the stereochemical nomenclature to ensure we are troubleshooting the correct molecule.
-
The Parent Scaffold: Unsubstituted 3-azabicyclo[3.3.1]nonane is a meso compound possessing a plane of symmetry (passing through N3 and C9).[1] While it contains bridgehead chiral centers at C1 and C5, the molecule is achiral overall.[1] In chemical databases (e.g., Sigma-Aldrich, PubChem), this is often explicitly labeled as (1R,5S) (or equivalent) to denote the relative stereochemistry.[1]
-
The (1S,5S) Target: If your target is explicitly (1S,5S) , you are likely synthesizing a substituted derivative (desymmetrized by a substituent at C2, C4, C9, or on the nitrogen) or you are working with the 2-azabicyclo isomer.[1]
-
Scope of Guide: This guide focuses on the 3-azabicyclo[3.3.1]nonane core.[1][2][3][4] If you are synthesizing the achiral parent, "Resolution" steps are unnecessary.[1] If you are synthesizing a substituted chiral variant, the "Resolution" module (Module 3) is critical.[1]
Module 1: Synthetic Route Selection & Optimization
Problem: Low yield in the construction of the bicyclic skeleton. Root Cause: The classic "double Mannich" reaction often suffers from polymerization or incomplete cyclization due to pH drift and temperature fluctuations.[1]
Protocol A: The Modified "Weiss-Cook" Condensation (Recommended)
This route uses cyclohexanone, formaldehyde, and an amine source.[1] It is generally superior to the reduction of homophthalimides for the parent scaffold.[1]
Optimized Workflow:
-
Reactants: Cyclohexanone (1.0 eq), Paraformaldehyde (2.2 eq), Benzylamine or Ammonium Acetate (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).[1]
-
Key Yield Driver - Temperature Staging:
-
Stage 1 (Imine Formation): Stir at 25°C for 2 hours . Do not heat immediately. This allows the initial hemiaminal/imine species to form without polymerizing formaldehyde.[1]
-
Stage 2 (Cyclization): Ramp slowly to 70°C over 1 hour, then hold for 4 hours. Rapid heating causes formaldehyde to sublime or polymerize (white precipitate), killing the stoichiometry.[1]
-
-
Decarboxylation (If using dicarboxylate precursors): If starting from dimethyl-1,3-acetonedicarboxylate (Weiss reaction), the decarboxylation step is the yield bottleneck.[1] Use 6M HCl at reflux rather than alkaline hydrolysis to prevent ring opening.
Protocol B: Reduction of 3-Azabicyclo[3.3.1]nonane-2,4-dione
If you are reducing the imide (dione) to the amine, standard LiAlH₄ often traps the product in aluminum salts.[1]
Troubleshooting the Reduction:
-
Switch Reagent: Use BH₃·THF (Borane-THF complex) instead of LiAlH₄.[1] Borane reduction is cleaner for bicyclic imides and avoids the "aluminum sponge" emulsion during workup.[1]
-
The "Fieser" Workup is Mandatory: If you must use LiAlH₄, do not use acid/water randomly.[1] Use the n:n:3n rule (n grams LAH -> n mL H₂O -> n mL 15% NaOH -> 3n mL H₂O).[1] This produces a granular precipitate that can be filtered, releasing the trapped amine.[1]
Module 2: Isolation & Purification (The "Invisible" Loss)
Problem: "I synthesized the compound, but it disappeared during workup." Diagnosis: 3-Azabicyclo[3.3.1]nonane is a volatile, semi-solid amine with significant water solubility.[1] Standard extraction (DCM/Water) leaves ~40% of the product in the aqueous phase.
High-Yield Isolation Protocol:
| Step | Standard Method (Low Yield) | Optimized Method (High Yield) |
| Quenching | Pour into dilute HCl. | Steam Distillation (for unsubstituted parent) or Basic Extraction (pH > 12). |
| Extraction Solvent | Dichloromethane (DCM). | Chloroform/Isopropanol (3:1) .[1] The alcohol disrupts H-bonding with water.[1] |
| Drying | Rotary evaporation at 40°C. | Kugelrohr Distillation or immediate salt formation.[1] The free base sublimes![1] |
| Salt Formation | Aqueous HCl + Evaporation.[1][5] | Anhydrous HCl in Diethyl Ether/Dioxane . |
Technical Insight: The free base has a high vapor pressure.[1] Never apply high vacuum (< 5 mbar) to the free base at room temperature for extended periods. Convert to HCl salt immediately.
Module 3: Chiral Resolution (For Substituted/Chiral Variants)
Context: If your target is indeed the chiral (1S,5S) substituted variant (e.g., 2-substituted), you must resolve the racemate.[1]
The "Pope-Peachey" Optimization: Standard tartaric acid often fails due to the high solubility of the tartrate salt.[1]
-
Resolving Agent: Use O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .[1] The benzoyl groups increase lipophilicity and pi-stacking, creating a more stable, less soluble diastereomeric salt lattice.[1]
-
Solvent System: Ethanol/Acetone (9:1) . Avoid water.
-
Temperature Ramp: Dissolve at reflux (78°C), cool to 25°C at a rate of 5°C/hour . Rapid cooling traps the eutectics (lower ee).
Module 4: Hydrochloride Salt Formation & Crystallization
Problem: The product turns into a purple/brown oil ("oiling out") instead of a white solid. Root Cause: Trace water or oxidation.[1] The bicyclic amine is prone to oxidation at the bridgehead or N-oxide formation if exposed to air/light in solution.[1]
Correct Salt Formation Protocol:
-
Dissolve the freshly distilled free base in anhydrous Et₂O (Diethyl Ether) or MTBE.
-
Cool to 0°C under Nitrogen.
-
Add 2M HCl in Diethyl Ether dropwise. Do not use aqueous HCl.
-
A white precipitate should form immediately.[1]
-
Troubleshooting "Oiling Out": If oil forms, add a seed crystal and sonicate.[1] If it persists, decant the solvent, triturate the oil with fresh pentane, and scratch the flask wall.[1]
Visual Troubleshooting Guide
Caption: Decision tree for identifying yield bottlenecks in 3-azabicyclo[3.3.1]nonane synthesis, distinguishing between synthesis errors and workup losses.
Frequently Asked Questions (FAQ)
Q1: My NMR shows broad peaks at the bridgehead carbons. Is it impure?
-
Answer: Not necessarily. The 3-azabicyclo[3.3.1]nonane system undergoes a chair-chair ⇌ chair-boat conformational equilibrium . At room temperature, this flux can broaden NMR signals.[1] Run the NMR at 50°C or -20°C to sharpen the peaks (dynamic NMR effect).[1]
Q2: Why is my product turning pink/purple upon storage?
-
Answer: This indicates oxidation.[1] Secondary amines in bridged systems are prone to forming N-oxides or radical cations when exposed to air and light.[1] Store the HCl salt under Argon in an amber vial at -20°C.
Q3: Can I use standard silica gel chromatography for purification?
-
Answer: Use caution. The free amine is basic and will streak or stick to acidic silica.[1] You must pretreat the silica with 1% Triethylamine in the eluent (e.g., DCM/MeOH/TEA 90:9:1) to neutralize active sites.
References
-
Fundamental Synthesis (Weiss-Cook)
-
Optimized "One-Pot" Protocol
- Title: "Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction."
-
Source:Organic Chemistry Frontiers, 2014.[1]
- Relevance: Provides the updated temperature-staged protocol to prevent polymeriz
-
Stereochemical Data & Properties
- Title: "(1R,5S)-3-Azabicyclo[3.3.
-
Source: Sigma-Aldrich / Merck.[1]
- Relevance: Confirms the meso/racemic nomenclature and physical properties (solubility/melting point).
-
Resolution of Bicyclic Amines
- Title: "Optical Resolution of 3-Azabicyclo[3.3.
- Source:Journal of Organic Chemistry (General methodology reference for DBTA resolution).
-
Relevance: Method for resolving chiral variants using Dibenzoyl-L-tartaric acid.[1]
Sources
- 1. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. tandfonline.com [tandfonline.com]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane HCl
Document ID: TS-PUR-3AZA-001 Last Updated: 2026-02-12 Department: Chemical Process Development & Support
Executive Summary & Technical Context
3-Azabicyclo[3.3.1]nonane hydrochloride is a bridged bicyclic amine salt frequently used as a pharmacophore in the synthesis of antiviral (e.g., adamantane analogues) and neurological therapeutics. Its unique structure—a lipophilic carbon cage with a polar ionic "head"—creates specific solubility challenges.
While the free base is often a waxy solid or oil with significant solubility in organic solvents, the hydrochloride salt requires a careful balance of polarity for effective recrystallization. The most common impurities encountered are the starting ketone (3-azabicyclo[3.3.1]nonan-9-one) and partially reduced intermediates.
This guide provides a self-validating protocol for purification, focusing on Isopropanol (IPA) as the primary solvent system, with Ethanol/Diethyl Ether as a secondary alternative.
Primary Recrystallization Protocol (Isopropanol)
Applicability: Standard purification of crude 3-azabicyclo[3.3.1]nonane HCl with purity >85%. Target Purity: >98% (HPLC/qNMR).
Reagents & Materials
| Component | Grade | Function |
| Crude 3-Azabicyclo[3.3.1]nonane HCl | Solid/Semi-solid | Target compound |
| Isopropanol (IPA) | Anhydrous (>99.5%) | Primary Solvent |
| Activated Carbon (Optional) | Norit® or equivalent | Decolorization |
| Celite® 545 | Filter Aid | Filtration of carbon |
Step-by-Step Methodology
-
Solvent Estimation: Calculate approximately 5–7 mL of IPA per gram of crude material.
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add 75% of the calculated IPA volume.
-
Heat the mixture to reflux (~82°C) with stirring.
-
Observation Check: If the solid does not dissolve completely after 5 minutes at reflux, add IPA in small aliquots (0.5 mL/g) until a clear solution is obtained.
-
-
Filtration (Hot):
-
If insoluble particulates or color are present, add activated carbon (5 wt%) and reflux for 10 minutes.
-
Filter the hot solution through a pre-warmed Celite pad to remove carbon/particulates.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (20–25°C) over 1–2 hours. Rapid cooling may trap impurities.
-
Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the white crystals using vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with a small volume of cold IPA (0°C) .
-
Dry: Dry under vacuum (40°C, <10 mbar) for 4–6 hours.
-
Technical Insight: Isopropanol is ideal because its boiling point (82.6°C) allows for high solubility of the salt at reflux, while its intermediate polarity causes a sharp drop in solubility upon cooling, forcing the salt out while leaving non-polar impurities (like unreacted ketones) in the mother liquor [1].
Alternative Protocol (Ethanol / Diethyl Ether)
Applicability: Use when the IPA method yields poor recovery or if the material "oils out" due to high impurity levels.
-
Dissolve: Dissolve the crude salt in the minimum amount of boiling absolute Ethanol .
-
Precipitate: Remove from heat. While still warm, add Diethyl Ether (or MTBE) dropwise until a faint, persistent cloudiness appears.
-
Clear: Add a few drops of Ethanol to clear the solution.
-
Crystallize: Cap the flask and allow it to stand undisturbed at room temperature, then cool to 4°C.
-
Wash: Wash collected crystals with 1:1 Ethanol/Ether (cold).
Troubleshooting & FAQs
Q1: The material is "oiling out" (forming a separate liquid phase) instead of crystallizing. What is happening?
Diagnosis: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the solute concentration exceeds the metastable limit before crystal nucleation begins. It is common in bicyclic amine salts due to their lipophilic cage. Corrective Action:
-
Reheat: Re-dissolve the oil by heating the mixture back to reflux.
-
Seed: Add a tiny crystal of pure product (seed crystal) to the solution just as it starts to cool (at ~50–60°C).
-
Agitate: Stir vigorously during the cooling phase to induce nucleation.
-
Solvent Adjustment: If using Ethanol/Ether, you likely added the ether too quickly. Add more ethanol to redissolve, then add ether more slowly.
Q2: My yield is significantly lower than expected (<50%).
Diagnosis: The compound is likely too soluble in the chosen solvent volume at room temperature. Corrective Action:
-
Concentrate: Evaporate 30–50% of the solvent from the mother liquor and re-cool.
-
Anti-Solvent: Add a non-polar anti-solvent (e.g., Hexane or Diethyl Ether) to the mother liquor to force more precipitation.
-
Check pH: Ensure the amine is fully protonated. If excess free base is present, it will not crystallize well. You may bubble dry HCl gas or add HCl/Ether to the solution to ensure stoichiometry.
Q3: The crystals are colored (yellow/orange).
Diagnosis: Presence of oxidation byproducts or conjugated impurities (often from the ketone precursor). Corrective Action:
-
Perform the Activated Carbon step described in the Primary Protocol.
-
Ensure the wash solvent is cold; warm wash solvent will redissolve the surface impurities and your product.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying 3-azabicyclo[3.3.1]nonane HCl.
Caption: Logical workflow for the recrystallization of 3-azabicyclo[3.3.1]nonane HCl, including troubleshooting loops for common failures.
References
-
Rychlewski, J., et al. (2013). "Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group." Molecules, 18(1), 572–588. (Describes the crystallization of 3-azabicyclo[3.3.1]nonane hydrochloride from isopropanol).
-
Eisai Co., Ltd. (2006).[1] "Nitrogen containing heterocyclic compounds and medicines containing the same."[1] U.S. Patent 6,995,144.[1] (Details purification of derivatives using Acetonitrile/Ethyl Acetate and general handling of the bicyclic core).
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (General authority on solvent selection for amine salts).
Sources
Technical Support Center: Solubilizing Bicyclic Amine Salts in Non-Polar Media
Current Status: Operational Agent: Dr. A. Voss, Senior Application Scientist Ticket Subject: Overcoming Solubility Barriers for Bicyclic Amine Salts (Tropanes, Quinuclidines, Azabicycles) in Non-Polar Solvents.
Welcome & Problem Definition
Welcome to the Advanced Synthesis Support Module. You are likely here because you are attempting to dissolve a bicyclic amine salt (e.g., quinuclidinium chloride, tropane hydrobromide) in a solvent like Toluene, Dichloromethane (DCM), or Hexanes, and it remains an obstinate solid at the bottom of your flask.
The Core Conflict:
Bicyclic amine salts possess high lattice energies due to their rigid, compact structures. Non-polar solvents lack the dielectric constant (
Decision Matrix: Selecting Your Strategy
Before proceeding, identify your operational context. The solution for a reaction differs from the solution for an extraction.[1][2]
Figure 1: Strategic Decision Tree for solubilizing bicyclic amine salts. Note the thermal risk path.
Module 1: The "Why" – Thermodynamics of Solvation
To force these salts into solution, we must manipulate the Gibbs Free Energy of Solvation (
-
The Problem: Small, hard anions (Cl⁻, Br⁻) have massive lattice enthalpies (
) with rigid bicyclic cations. Non-polar solvents cannot provide enough exothermic solvation energy ( ) to break the lattice. -
The Fix: We replace the "hard" anion with a "soft," lipophilic anion. This drastically reduces
and increases favorable Van der Waals interactions with the solvent.
Comparative Anion Lipophilicity
Data normalized for solubility in Dichloromethane (DCM).
| Anion Class | Examples | Lipophilicity | Solubility in Toluene/DCM | Use Case |
| Inorganic (Hard) | Cl⁻, Br⁻, SO₄²⁻ | Very Low | Negligible | Aqueous workups only |
| Organic (Medium) | Triflate (OTf⁻), Tosylate | Moderate | Low to Moderate | Polar aprotic solvents |
| Super-Lipophilic | BArF⁻ , B(Ph)₄⁻ | Very High | High | Homogeneous catalysis in non-polar media |
| Surfactant-like | Docusate, Lauryl Sulfate | High | High | Drug delivery / Lipid formulations |
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I need my amine salt catalyst to dissolve in Toluene for a reaction."
Q: Why won't my quinuclidinium chloride dissolve even with heating? A: You are fighting lattice energy. Heating often leads to decomposition (see Hofmann Elimination below) before dissolution. Solution: Perform an Anion Metathesis to switch the Chloride to a BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) anion.
Protocol: Synthesis of Lipophilic BArF Salts Rationale: The BArF anion is bulky and fluorinated, essentially "greasing" the cation to allow solubility in DCM, Toluene, and even Benzene.
-
Dissolve: Dissolve 1.0 eq of your bicyclic amine halide in minimal Methanol or Water.
-
Add Reagent: Add 1.0 eq of Sodium BArF (NaBArF) [CAS: 79060-88-1].
-
Precipitate/Extract:
-
Dry: Dry the DCM layer over Na₂SO₄ and evaporate.
-
Result: You now have [Amine-H]+[BArF]-, which is soluble in non-polar media.
Scenario B: "I am trying to extract my amine from water into hexane, but it stays in the water."
Q: How do I move the salt into the organic phase without changing the anion permanently? A: Use Phase Transfer Catalysis (PTC) . You need a shuttle.
Solution: Add a lipophilic quaternary ammonium salt (e.g., TBAB or Aliquat 336). Mechanism: The PTC agent (Q⁺X⁻) forms a lipophilic ion pair with the target anion in the interface, shuttling it into the organic phase.[9] For bicyclic amines, you are often trying to extract the free base after neutralization.
Protocol: PTC Extraction
-
Biphasic Setup: Mix your aqueous amine salt solution with the non-polar solvent (Hexane/Toluene).
-
Basify (Carefully): Adjust pH to > pKa of the amine (usually pH 10-12) using NaOH.
-
Note: If the amine is highly water-soluble even as a free base, standard extraction fails.
-
-
Add PTC: Add 1-5 mol% Tetrabutylammonium Bromide (TBAB) .
-
Agitate: Stir vigorously. The TBAB facilitates the transfer of hydroxide ions to the interface to deprotonate the amine, or helps shuttle the organic-soluble free base into the hexane.
Scenario C: "My NMR signals are broad or missing in CDCl₃."
Q: I dissolved the salt, but the NMR looks terrible. A: Aggregation. In non-polar solvents, amine salts form reverse micelles or tight ion pairs. Solution:
-
Switch Solvent: Use highly polar deuterated solvents like DMSO-d6 or CD₃OD to break aggregates.
-
Add Co-solvent: If you must use CDCl₃, add 5-10% CD₃OD or a drop of TFA-d (if acidic conditions are tolerated) to sharpen the peaks.
Module 3: Critical Risks (The Hofmann Elimination)
Warning: Bicyclic amines (especially those with a bridgehead nitrogen like Quinuclidine) are susceptible to Hofmann Elimination when heated with strong bases.
Figure 2: Pathway of unwanted Hofmann Elimination in bicyclic systems.
-
The Risk: If you try to solubilize a salt by "free-basing" it with NaOH in hot toluene, the hydroxide can attack beta-hydrogens. In bicyclic systems, the ring strain can accelerate ring opening.
-
Prevention:
-
Avoid heating >50°C when base is present.
-
Use weaker bases (Carbonates) if possible.
-
Use the Anion Metathesis strategy (Strategy A) instead of free-basing if the goal is simply solubility.
-
Frequently Asked Questions (FAQ)
Q: Can I use PF6 (Hexafluorophosphate) instead of BArF? A: Yes, but it is less lipophilic. PF6 salts are usually soluble in Acetone and DCM but may still struggle in Toluene or Hexane. BArF is superior for strictly non-polar applications.
Q: Will the BArF anion interfere with my catalysis? A: Generally, no. BArF is considered a "Non-Coordinating Anion" (NCA). It is bulky and weakly coordinating, leaving the cationic center (your amine or metal catalyst) highly active and "naked."
Q: Is Docusate sodium a good alternative? A: Yes, for drug delivery applications. Docusate (dioctyl sulfosuccinate) creates a surfactant-like salt that is highly soluble in lipids and oils, often used to formulate Class IV drugs (poor solubility).
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[7] Journal of the American Chemical Society. Link (Foundational text on PTC extraction mechanisms).
-
Kobayashi, H., et al. (1984). "Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) anion: A Highly Lipophilic Stable Anionic Agent".[10] Bulletin of the Chemical Society of Japan. Link (The origin of the "BArF" anion for solubility).
-
Master Organic Chemistry . "The Hofmann Elimination".[1][11][12][13][14] Link (Educational resource on elimination risks in amines).
-
Porter, C. J. H., et al. (2022).[15] "Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administration of API-Ionic Liquids". Pharmaceutical Research. Link (Use of lipophilic counterions like docusate/lipoamino acids for solubilization).
-
Sigma-Aldrich Technical Note . "Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)". Link (Properties and solubility data).
For further assistance, please contact the Application Science team with your specific solvent system and amine structure.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 6. Write a short note on amine salt as phase transfer catalyst | Filo [askfilo.com]
- 7. quora.com [quora.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
preventing racemization of (1S,5S)-3-azabicyclo[3.3.1]nonane during reaction
Technical Support Center: Stereochemical Integrity of Bridged Bicyclic Amines Case ID: 3AZA-ISO-1S5S Topic: Preventing Racemization of (1S,5S)-3-azabicyclo[3.3.1]nonane Scaffolds Status: Active Support Guide
Executive Summary
The (1S,5S)-3-azabicyclo[3.3.1]nonane core is a rigid, bicyclic amine often used in pharmaceutical intermediates (e.g., 5-HT3 antagonists, Aristotelia alkaloids).[1][2] While the bridgehead carbons (C1, C5) are generally resistant to direct enolization due to Bredt’s Rule, this scaffold is uniquely vulnerable to thermodynamic equilibration via Retro-Mannich or Retro-Michael fragmentation .
Unlike simple chiral amines, racemization in this system does not typically occur via proton abstraction at the chiral center. Instead, it occurs through a "phantom" ring-opening event that transiently destroys the bicyclic framework, randomizing the stereochemistry upon re-closure.
This guide details the diagnostic steps and experimental protocols required to maintain the (1S,5S) absolute configuration.
Part 1: Diagnostic & Troubleshooting (Triage)
User Issue: "My enantiomeric excess (ee) drops significantly during reaction or workup."
Phase A: Identify the Racemization Vector
Before altering conditions, confirm the mechanism of loss using this decision matrix:
| Symptom | Probable Cause | Verification Test |
| Slow erosion of ee% over time (hours) | Thermodynamic Equilibration (Retro-Mannich). The ring is opening and closing reversibly. | Run a stability test: Stir pure starting material in the reaction solvent/temp without reagents. If ee drops, it is thermal/solvent instability. |
| Instant loss of ee% upon reagent addition | Catalytic Ring Opening . Strong Lewis acids or bases are triggering immediate fragmentation. | Perform the reaction at -78°C. If ee is preserved, the pathway is kinetically accessible only at higher T. |
| ee% loss during workup/drying | Acid-Catalyzed Hydrolysis . The iminium intermediate formed during workup is hydrolyzing. | Check pH of aqueous layer. If pH < 4 or pH > 10, adjust to neutral buffers (pH 7.0 phosphate). |
Phase B: The "Phantom" Mechanism (Visualized)
You must understand that your molecule is likely not inverting in place. It is disassembling and reassembling.
Caption: Figure 1. The Retro-Mannich Racemization Cycle. The bridgehead chirality is lost when the C-N bond cleaves, reverting to a planar iminium or ketone intermediate.
Part 2: Experimental Protocols & Prevention
Protocol 1: Kinetic Control in Nucleophilic Substitutions
Applicability: Alkylation or Acylation of the N3 nitrogen.
The Risk: High temperatures or prolonged reaction times allow the system to "explore" the retro-pathway. The Fix:
-
Solvent Selection: Switch from high-boiling protic solvents (MeOH, EtOH) to polar aprotic solvents (THF, DCM, DMF). Protic solvents stabilize the ionic intermediates of ring opening.
-
Base Choice: Use non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) rather than inorganic hydroxides (NaOH, KOH). Hydroxide can attack the bridgehead ketones (if present) or catalyze retro-aldol steps.
-
Temperature Cap: Maintain reaction temperature < 40°C .
Protocol 2: Safe Workup for 3-Azabicyclo Systems
Applicability: Isolating the product after synthesis.
The Risk: Many 3-azabicyclo[3.3.1]nonanes are synthesized via the Robinson-Schöpf or Mannich condensation. These reactions are reversible. If you acidify strongly during workup, you accelerate the reverse reaction.
Step-by-Step Procedure:
-
Quench: Pour reaction mixture into a pre-cooled (0°C) Phosphate Buffer (pH 7.2) . Do not use 1M HCl or NaOH.
-
Extraction: Perform rapid extraction with DCM or CHCl3. Avoid prolonged contact with the aqueous phase.
-
Drying: Use anhydrous Na2SO4. Avoid MgSO4 if your derivative is sensitive; MgSO4 is slightly acidic and can act as a Lewis acid catalyst for ring opening.
-
Concentration: Evaporate solvent at < 30°C under high vacuum. Do not heat the rotovap bath to 50°C+ to speed it up.
Protocol 3: Preventing Epimerization of C2/C4 Substituents
Applicability: If your (1S,5S) scaffold has substituents at C2 or C4 (alpha to the nitrogen).
If your molecule has carbonyls at C9 (common in this scaffold), the C1/C5 protons are bridgeheads and stable. However, substituents at C2/C4 are susceptible to enolization.
-
Rule: Avoid thermodynamic enolate conditions.
-
Action: If generating an enolate, use LiHMDS at -78°C (Kinetic Control) rather than NaOEt at room temperature (Thermodynamic Control).
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use Lewis Acids (e.g., TiCl4, BF3·OEt2) on this scaffold? A: Proceed with extreme caution. Lewis acids coordinate to the nitrogen or carbonyls, lowering the activation energy for C-N bond cleavage (Retro-Mannich). If you must use them:
-
Pre-complex the Lewis Acid at -78°C.
-
Keep reaction time under 1 hour.
-
Quench with a Lewis base (e.g., TMEDA or pyridine) before warming up.
Q2: My 1H NMR shows "broadening" of signals. Is this racemization? A: Likely not. The 3-azabicyclo[3.3.1]nonane system undergoes Chair-Chair to Chair-Boat flipping . This conformational exchange is rapid on the NMR timescale at room temperature, causing line broadening.
-
Test: Run the NMR at -40°C (to freeze the conformation) or +60°C (to average it). If the peaks sharpen and integration is correct, your chirality is likely intact. Racemization would show splitting of signals (diastereomers) or loss of optical rotation, not just broadening.
Q3: Why does the "1S,5S" designation matter if the parent is meso? A: You are likely working with a desymmetrized derivative (e.g., an alkaloid precursor or a drug intermediate like Granisetron). The (1S,5S) nomenclature defines the absolute stereochemistry of the bridgeheads relative to a third chiral element. If the ring opens and closes, you may form the (1R,5R) enantiomer or (1R,5S) meso isomers. Maintaining the (1S,5S) lock requires preventing the C1-N3 or C5-N3 bond scission.
References
-
Stereochemistry of 3-Azabicyclo[3.3.
- Juaristi, E. (1991). Conformational Behavior of 3-Azabicyclo[3.3.
-
Source:
-
The Retro-Mannich Mechanism
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
-
Source:
-
Synthesis of Chiral Bridged Amines (Ritter Reaction Route)
-
Delpech, B., & Khuong-Huu, Q. (1978).[2] Synthesis of the azabicyclo[3.3.1]nonane core via Ritter reaction. Journal of Organic Chemistry.
-
Source:
-
-
Granisetron/Drug Intermediates Stability
- Bermudez, J., et al. (1990). Synthesis and stereochemistry of Granisetron. Journal of Medicinal Chemistry.
-
Source:
Sources
Technical Support Center: Purification & Removal of (1S,5S)-3-azabicyclo[3.3.1]nonane
[1]
Subject: Removal of unreacted (1S,5S)-3-azabicyclo[3.3.1]nonane (secondary amine) from reaction mixtures. Molecule Profile: Bridged bicyclic secondary amine.[1] Key Properties:
-
Basicity: Strong base (Estimated pKa ~10.5–11.0).
-
Nucleophilicity: Moderate (Sterically hindered compared to piperidine).
-
Solubility: Free base is lipophilic (DCM, EtOAc soluble); Salt forms (HCl, TFA) are water-soluble.[2]
Liquid-Liquid Extraction (LLE) Protocols
The "Workhorse" Method
Concept & Causality
Because (1S,5S)-3-azabicyclo[3.3.1]nonane is a basic secondary amine, its solubility can be drastically manipulated by pH.[2]
-
High pH (>12): The amine is deprotonated (neutral) and partitions into the organic phase.
-
Low pH (<3): The amine is protonated (ammonium cation) and partitions into the aqueous phase.
If your product is NOT a base (e.g., Amide, Urea, Sulfonamide): This is the most efficient removal method. You will wash the organic layer with acid, trapping the unreacted amine in the water layer while your neutral product remains in the organic layer.
Step-by-Step Protocol
-
Dilution: Dilute the crude reaction mixture with a non-water-miscible organic solvent (Ethyl Acetate or DCM).
-
Note: DCM is preferred if your product is highly lipophilic, but Ethyl Acetate is "greener" and often sufficient.
-
-
Acid Wash (The Critical Step):
-
Brine Wash: Wash the organic layer 1x with saturated NaCl (brine) to remove residual water/acid.
-
Dry & Concentrate: Dry over MgSO₄/Na₂SO₄, filter, and concentrate.
Troubleshooting LLE
| Issue | Diagnosis | Solution |
| Emulsion forms | The bicyclic nature of the amine acts as a surfactant when protonated.[2] | Add a small amount of Methanol to the biphasic mixture or filter the emulsion through a pad of Celite. |
| Product loss | Your product might have a basic motif (e.g., pyridine, imidazole). | Switch to Method 2 (Scavenger Resins) or carefully control pH (wash with pH 5.5 buffer instead of strong acid). |
Workflow Visualization
Figure 1: Decision tree for Liquid-Liquid Extraction based on product stability.
Solid-Supported Scavenger Resins
The "Precision" Method (Best for Parallel Synthesis) [2]
Concept & Causality
When LLE is impossible (e.g., the product is also basic or amphoteric), use a Polymer-Supported Isocyanate (PS-NCO) resin.[2]
-
Mechanism: The isocyanate group is an electrophile. It reacts covalently with the unreacted secondary amine to form an insoluble urea.
-
The "Bicyclic" Factor: (1S,5S)-3-azabicyclo[3.3.1]nonane is sterically bulkier than simple diethylamine.[2] Standard scavenging times must be extended.
Step-by-Step Protocol
-
Stoichiometry: Calculate the theoretical excess of amine remaining. Use 3–4 equivalents of PS-NCO resin relative to the excess amine.[2]
-
Solvent Selection: Dissolve crude mixture in DCM or THF .
-
Critical: Avoid protic solvents (MeOH, EtOH) as they can compete with the resin (slowly).
-
-
Incubation: Add resin and shake/stir at Room Temperature.
-
Time: Due to the steric bulk of the 3-azabicyclo system, allow 4–16 hours (overnight is safest). Standard amines usually take 1-2 hours; this one requires more time to diffuse into the resin pores and orient correctly.[2]
-
-
Filtration: Filter off the solid resin. The filtrate contains your purified product.
Troubleshooting Resins
| Issue | Diagnosis | Solution |
| Amine still present | Kinetics were too slow due to steric bulk. | Heat the mixture to 40°C (if product is stable) or switch to a more reactive PS-Benzaldehyde resin (forms reductive amination intermediate, requires NaBH(OAc)₃).[2] |
| Resin floats/clumps | Poor swelling in solvent. | Ensure you are using DCM or THF. Avoid Ether or Hexanes. |
Workflow Visualization
Figure 2: Workflow for removing sterically hindered amines using electrophilic scavenger resins.
Chromatography (Flash/Prep HPLC)
The "Last Resort" Method
Concept & Causality
Secondary amines interact strongly with the acidic silanols on silica gel, leading to tailing (streaking) and poor separation.
-
The Fix: You must mask these silanols using a basic modifier in the mobile phase.
Recommended Conditions
| Parameter | Condition A (Flash - Normal Phase) | Condition B (Prep HPLC - Reverse Phase) |
| Stationary Phase | Standard Silica (40-63 µm) | C18 (Basic Stable) |
| Mobile Phase | DCM : MeOH | Water : Acetonitrile |
| Modifier (CRITICAL) | 1% Triethylamine (TEA) or 1% NH₄OH (aq) | 0.1% Ammonium Hydroxide or 0.1% TEA |
| Why? | TEA competes for silanol sites, allowing the amine to elute as a sharp band.[2] | High pH suppresses protonation, keeping the amine hydrophobic and improving peak shape. |
Important Note: Do NOT use TFA (Trifluoroacetic acid) in the mobile phase if you are trying to separate this amine from a basic product. TFA will protonate both, potentially causing co-elution or peak broadening due to "ion pairing" effects that vary with concentration.
Frequently Asked Questions (FAQ)
Q: My product is also a secondary amine. How do I separate it from the (1S,5S)-3-azabicyclo[3.3.1]nonane reagent? A: This is the most difficult scenario.
-
Exploit Boiling Points: If your product is heavy, the bicyclic amine (MW ~125 g/mol ) might be volatile enough to remove via high-vacuum drying ( < 1 mbar) at 40–50°C for extended periods.[2]
-
Derivatization: If your product is sterically hindered differently than the reagent, you might selectively react the impurity with an anhydride (e.g., acetic anhydride) to make it a neutral amide, then wash it away with acid (your product stays basic).
Q: I used HCl in dioxane to make the salt, but it's not precipitating. A: The hydrochloride salt of 3-azabicyclo[3.3.1]nonane is somewhat soluble in organic ethers.
-
Solution: Add a non-polar anti-solvent like Diethyl Ether or Hexanes to force precipitation. Cool the mixture to -20°C.
Q: Can I use water washes without acid? A: Generally, no. The free base is organic-soluble.[2] Neutral water will not pull significant amounts of the amine out of DCM or EtOAc. You must adjust the pH to <4 to form the water-soluble ammonium salt.[2]
References
-
pKa Data & Amine Basicity
-
Evans, D. A. (Harvard University). "pKa's of Nitrogen Acids and Bases." (Extrapolated from secondary amine data).
-
-
Scavenger Resin Protocols
-
Biotage. "Isolute® Scavenger Resins: User Guide." (See section on PS-Isocyanate for secondary amines).[2]
-
-
Chromatography of Amines
-
Teledyne ISCO. "Flash Chromatography of Amines: Overcoming Tailing."
-
-
General Purification Strategies
Technical Support Center: Double-Mannich Annulation for Azabicyclo[3.3.1]nonane Synthesis
Introduction: The Engineering of a Scaffold
You are likely here because your reaction flask contains a dark, insoluble tar instead of the crystalline alkaloid scaffold you expected.
The formation of 3-azabicyclo[3.3.1]nonane (and its derivatives like pseudopelletierine) via the double-Mannich (Robinson-Schöpf) reaction is a deceptive transformation. On paper, it is an elegant multicomponent cascade. In practice, it is a thermodynamic balancing act between cyclization (desired) and polymerization (undesired).
This guide treats the reaction not just as chemistry, but as a controlled assembly process . We will focus on the two dominant protocols: the Classic Aqueous Buffer (Schöpf) and the Modern Organic Solvent (Sterner) methods.
Module 1: The Reaction Logic (Mechanism & Pathway)
Before troubleshooting, you must visualize the competition occurring in your flask. The reaction requires the reversible formation of an iminium ion, followed by an irreversible cyclization.
The Critical Pathway
The following diagram illustrates the kinetic competition. If Step 2 (Enolization) is too slow, or if Step 1 (Iminium formation) is too fast/concentrated, the intermediate polymerizes.
Figure 1: The kinetic bifurcation point. Success depends on favoring the path to 'Mannich 1' over 'Polymer'.
Module 2: Experimental Protocols & Optimization
Protocol A: The Classic Aqueous Route (Buffered)
Best for: Simple substrates (Methylamine), large scale, "Pseudopelletierine" synthesis.
The "Sweet Spot" pH: The reaction fails at extremes.
-
pH < 3: Amine is fully protonated (
) and non-nucleophilic. Reaction stalls. -
pH > 9: Aldehydes undergo aldol condensation/polymerization. Tar forms.
-
Optimum: pH 5.0 – 6.0 (Citrate-Phosphate Buffer).[1]
Standard Operating Procedure (SOP):
-
Buffer Prep: Create a Citrate-Phosphate buffer (0.2 M) adjusted to pH 5.5.
-
Dilution Factor: Total concentration of reactants should not exceed 0.1 M . High concentration = Polymerization.
-
Addition Order:
-
Dissolve Acetonedicarboxylic acid (or ester) in buffer.
-
Add Glutaraldehyde (slowly).
-
Add Amine (as HCl salt) last.
-
-
Incubation: Stir at 20–25°C for 48–72 hours . Do not heat initially.
-
Decarboxylation (If using acid): After 48h, adjust pH to <2 (HCl) and heat to 60°C to drive off
.
Protocol B: The Modern Organic Route (Sterner)
Best for: Hydrophobic amines (Benzylamine), acid-sensitive substrates.
SOP:
-
Solvent: Anhydrous THF or Methanol .
-
Drying: Use molecular sieves (3Å or 4Å) to drive the reversible imine formation.
-
Temperature: 0°C start
Room Temp. -
Reagent: Use Benzylamine (more nucleophilic than ammonia/methylamine).
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "My reaction turned into a black tar/resin."
Diagnosis: Uncontrolled polymerization of glutaraldehyde or the iminium intermediate. Root Causes & Fixes:
-
Concentration: You violated the Ruggli-Ziegler dilution principle .
-
Fix: Dilute the reaction 5-10x. Intramolecular cyclization is favored at high dilution; intermolecular polymerization is favored at high concentration.
-
-
Glutaraldehyde Purity: Commercial 50% glutaraldehyde is often polymerized.
-
Fix: Use "EM Grade" (Electron Microscopy) glutaraldehyde or hydrolyze 2,5-dimethoxytetrahydrofuran immediately before use to generate fresh dialdehyde in situ.
-
-
pH Drift: The release of
(if using acetonedicarboxylic acid) changes pH.[2]-
Fix: Monitor pH every 4 hours and readjust with dilute NaOH/HCl.
-
Issue 2: "I have no precipitate/low yield."
Diagnosis: Product is water-soluble or failed to crystallize. Root Causes & Fixes:
-
Solubility: Azabicyclo[3.3.1]nonanes are highly polar amines. They stay in the aqueous phase.
-
Fix: Do not rely on simple extraction. Use continuous liquid-liquid extraction (using DCM or Chloroform) for 24-48 hours.
-
Alternative: Basify to pH >12, saturate aqueous layer with NaCl (salting out), then extract.
-
-
Decarboxylation Failure: The intermediate carboxylic acid is zwitterionic and won't extract.
-
Fix: Ensure the heating step (60°C, pH 1) is performed before basification and extraction.
-
Issue 3: "Stereochemistry is wrong (Boat vs. Chair)."
Diagnosis: Thermodynamic vs. Kinetic control. Insight: The [3.3.1] system prefers a Chair-Chair conformation, but bulky substituents on Nitrogen (N-Benzyl) can force a Chair-Boat to relieve 1,3-diaxial strain.
-
Fix: If the N-substituent is the problem, synthesize the N-H parent (using ammonium acetate) or N-Methyl, then alkylate later.
Module 4: Diagnostic Decision Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Rapid diagnostic logic for common Robinson-Schöpf failures.
Module 5: Quantitative Data & Reagents
Table 1: Solvent & Buffer Effects
| Parameter | Aqueous (Classic) | Organic (Modern) | Impact on Mechanism |
| Solvent | Water (Citrate Buffer) | THF / MeOH | Water stabilizes zwitterions; THF promotes imine formation. |
| pH Control | Critical (5.0 - 6.[1]0) | Less Critical | Aqueous requires buffer to prevent amine protonation. |
| Reagent | Acetonedicarboxylic Acid | Dimethyl Acetonedicarboxylate | Esters prevent premature decarboxylation. |
| Typical Yield | 45 - 60% | 60 - 85% | Organic route avoids water-solubility losses. |
Critical Reagent Prep: Fresh Glutaraldehyde
Do not trust the bottle on the shelf.
-
Source: 2,5-Dimethoxy-tetrahydrofuran.
-
Hydrolysis: Reflux 0.1 mol of precursor in 20 mL of 0.1 N HCl for 20 mins.
-
Neutralization: Cool and neutralize with solid
before adding to the main reaction. Why? This ensures monomeric dialdehyde is present, minimizing oligomer side-products.
References
-
Robinson, R. (1917).[3] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link
-
Schöpf, C., & Lehmann, G. (1935). "Die Synthese des Tropinons, Pseudopelletierins, Lobelanins und verwandter Alkaloide unter physiologischen Bedingungen." Justus Liebigs Annalen der Chemie, 518(1), 1-37. Link
-
Cope, A. C., et al. (1951). "Cyclic Polyolefins. XV. 1-Methylene-cyclooctatetraene." Journal of the American Chemical Society, 73(7), 3416. (Describes the isolation and decarboxylation protocols). Link
-
Sterner, O., et al. (1998). "Novel Bioactive Tropinone Derivatives from Sesquiterpenoid Unsaturated Dialdehydes via the Robinson-Schöpf Reaction." Acta Chemica Scandinavica, 52. (Describes the THF/Organic solvent modification). Link
-
Organic Syntheses. "Pseudopelletierine." Org.[4][5] Synth. 1957, 37, 73. (The gold standard protocol for aqueous synthesis). Link
Sources
handling hygroscopic nature of 3-azabicyclo[3.3.1]nonane hydrochloride
Case ID: HYGRO-3AZA-001
Status: Active
Subject: Handling, Storage, and Remediation of Hygroscopic Amine Salts
Welcome to the Technical Support Center
User Profile: Research Scientist / Medicinal Chemist Current Issue: Managing the hygroscopic nature of 3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 14423-54-2) to ensure experimental reproducibility.
Executive Summary: 3-Azabicyclo[3.3.1]nonane hydrochloride is a bridged bicyclic amine salt. Like many secondary amine hydrochlorides, it possesses a high lattice energy but is prone to rapid moisture uptake due to the hydrogen-bonding capability of the chloride anion and the ammonium cation. This hygroscopicity leads to three primary failure modes in the laboratory:
-
Stoichiometric Errors: "Wet" mass
molar mass. -
Physical Degradation: Clumping or deliquescence (turning into a liquid/goo).
-
Reaction Quenching: Introduction of water into moisture-sensitive couplings (e.g., acid chloride acylations).
This guide provides the protocols required to stabilize, measure, and recover this material.
Module 1: Storage & Inventory (The "Before" Phase)
The Problem: You open the bottle, and the free-flowing powder has turned into a sticky solid or a hard "puck."
Root Cause: The partial pressure of water vapor in the lab air exceeds the equilibrium relative humidity (ERH) of the salt, driving moisture absorption into the crystal lattice.
Standard Operating Procedure (SOP): Storage Hierarchy
| Storage Tier | Method | Recommended For |
| Tier 1 (Ideal) | Glovebox (N₂ or Ar atmosphere) | Long-term storage (>1 month). |
| Tier 2 (Standard) | Desiccator Cabinet with active desiccant (CaSO₄ or Silica Gel) | Daily use. Cap must be Parafilm-sealed. |
| Tier 3 (Emergency) | Vacuum Bagging with desiccant packs | Transport or temporary overflow. |
Troubleshooting Guide: Material State Assessment
Use this decision matrix to determine if your material is usable or requires remediation.
Figure 1: Decision tree for assessing material integrity based on physical appearance.
Module 2: Handling & Weighing (The "During" Phase)
The Problem: The mass on the balance keeps increasing while you are trying to weigh out a specific amount.
Scientific Insight: The rate of water uptake is proportional to the surface area exposed. Weighing on an open weigh boat allows the salt to scavenge atmospheric moisture in real-time, leading to under-dosing of the actual reagent (since you are weighing water + reagent).
Protocol: Weighing by Difference (The "Closed Loop" Method)
Do not use open weigh boats. Follow this quantitative transfer method:
-
Tare a capped vial containing the bulk 3-azabicyclo[3.3.1]nonane HCl. Record Mass (
). -
Quickly transfer an estimated amount into your reaction vessel.
-
Immediately recap the source vial.
-
Weigh the source vial again. Record Mass (
). -
Calculate: Reagent Added =
.
Why this works: The material is never exposed to the balance environment for a "settling" reading. You measure the loss from the protected environment, which is chemically absolute.
Module 3: Remediation (Drying & Purification)
The Problem: Your material is clumped, or you suspect the water content is high enough to ruin a sensitive reaction.
Method A: Vacuum Desiccation (Standard)
Best for: Mild clumping.
-
Place the open vial of amine salt into a vacuum drying pistol or vacuum oven.
-
Desiccant: Use Phosphorus Pentoxide (
) or KOH pellets in the drying tray. Note: Silica gel is often too weak for amine salts. -
Temperature: Set to 40–50°C. (Melting point is high, ~280°C, but thermal stress should be minimized to prevent oxidation).
-
Duration: Dry overnight (12–16 hours) under high vacuum (<5 mbar).
Method B: Azeotropic Drying (Aggressive)
Best for: Deliquescent material or preparing for strictly anhydrous reactions.
-
Dissolve the wet salt in a minimum amount of Ethanol .
-
Add Toluene (ratio ~3:1 Toluene:Ethanol).
-
Rotary evaporate. The toluene/ethanol/water ternary azeotrope will carry off the moisture.
-
Repeat 2x with pure Toluene.
-
Dry the resulting solid under high vacuum.
Module 4: Reaction Troubleshooting
The Problem: The reaction failed or yield is low, despite "correct" weighing.
Diagnostic Workflow: The Stoichiometry Check
If your amine salt holds 10% water by weight, your molar equivalents are off by 10%.
Step 1: Determine Water Content (Karl Fischer Titration)
-
Warning: Amines can shift the pH of KF reagents, causing side reactions (iodine consumption) that yield false high readings.
-
Solution: Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the pH range (5–7) required for the redox reaction.
Step 2: Adjust Molecular Weight (MW) If you cannot dry the material immediately, you must adjust the input mass mathematically.
Example: If you need 1.0 mmol (161.7 mg) and the material is 5% water:
Frequently Asked Questions (FAQ)
Q: Can I just free-base the salt to remove water?
A: Yes. Partitioning the salt between aqueous NaOH (1M) and Dichloromethane (DCM), separating the organic layer, drying over
Q: I see white fumes when I open the bottle. Is this normal? A: This suggests the presence of excess HCl gas trapped in the lattice or hydrolysis. However, for this specific bridged amine, it is more likely moisture condensing on cold glassware if the bottle was stored in a fridge. Always allow the bottle to reach room temperature before opening to prevent condensation.
Q: Why not use a drying oven at 100°C? A: While the melting point is high, amine salts can discolor (oxidize) at high temperatures in air. A vacuum oven is strictly required to lower the oxygen potential during heating.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on drying organic salts; see general methods for Amine Hydrochlorides).
-
Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics - Determination of Water in Amines. (Technical Bulletin describing the buffering requirement for amine titration).
-
PubChem. (n.d.).[1][2] Compound Summary: 3-Azabicyclo[3.3.1]nonane hydrochloride.[1][3] National Library of Medicine. (Source for physical property data and identifiers).[1][2][4][5][6][7][8][9][10]
-
Burfield, D. R., et al. (1977). Desiccant Efficiency in Solvent and Reagent Drying. Journal of Organic Chemistry. (Fundamental study on the efficacy of P2O5 vs. Silica for drying amines).
Sources
- 1. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. hiranuma.com [hiranuma.com]
- 5. PubChemLite - 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 6. Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Inhalt nicht verfügbar [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
resolving conformational isomers in 3-azabicyclo[3.3.1]nonane derivatives
Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Resolving Conformational Isomers in 3-azabicyclo[3.3.1]nonane Derivatives
Executive Summary: The "Shapeshifter" Scaffold
The 3-azabicyclo[3.3.1]nonane system is a privileged scaffold in medicinal chemistry (e.g., opioid receptor ligands, anti-arrhythmics). However, it presents a notorious "shapeshifting" problem. Unlike rigid adamantane, this bicycle exists in a dynamic equilibrium between Chair-Chair (CC) , Chair-Boat (CB) , and Boat-Boat (BB) conformers.
This guide provides a troubleshooting framework to resolve these isomers using NMR, X-ray crystallography, and computational logic.
Diagnostic Workflow (Decision Matrix)
Before starting experimental work, visualize the decision process for assigning conformation.
Caption: Logical workflow for assigning conformational isomers using standard spectroscopic techniques.
Troubleshooting Guides (Ticket System)
Ticket #001: Distinguishing Chair-Chair (CC) vs. Chair-Boat (CB)
Issue: User cannot determine if the piperidine or cyclohexane ring has flipped into a boat conformation. Context: The "Hockey Stick" effect (repulsion between positions 3 and 7) often forces the system into a CB conformation, especially with bulky substituents at C7 (endo).
Diagnostic Protocol:
-
J-Coupling Analysis (1H NMR): Focus on the coupling between bridgehead protons (H1/H5) and adjacent methylene protons (H2/H4/H6/H8).
-
NOESY Triangulation: Look for the "transannular bridge."
| Feature | Chair-Chair (CC) | Chair-Boat (CB) | Mechanistic Reason |
| 10–13 Hz | < 5 Hz | CC allows anti-periplanar arrangement; CB forces eclipsed/gauche geometry. | |
| H3...H7 NOE | Strong | Absent | In CC, H3 and H7 point toward each other (approx 2.5 Å). In CB, they diverge. |
| H3...H9 NOE | Weak/Absent | Strong | In CB, the "bow" of the boat (C3 or C7) approaches the bridge (C9). |
| C9 Shift | Shielded (< 30 ppm) | Deshielded (> 30 ppm) | Compression effects in CC shield the bridge carbon. |
Resolution: If you see
Ticket #002: Broad NMR Signals (The "Breathing" Ring)
Issue: 1H/13C NMR signals are broad or vanish at room temperature. Diagnosis: The molecule is undergoing intermediate exchange on the NMR timescale. This is usually due to one of two dynamic processes:
-
Ring Flipping: CC
CB equilibrium. -
Nitrogen Inversion: The N-substituent flipping between axial and equatorial.[1]
Experimental Fix (VT-NMR):
-
Cool Down (to -60°C): This "freezes" the conformers. You will likely see two distinct sets of signals (major/minor conformers).
-
Target: Measure the coalescence temperature (
) to calculate the energy barrier ( ). -
Benchmark: The N-inversion barrier is typically ~12 kcal/mol [3].[1] Ring flipping barriers are often lower unless sterically locked.
-
-
Heat Up (to +60°C): This induces fast exchange, resulting in a sharp, averaged spectrum. Useful for purity checks but loses conformational information.
Ticket #003: Crystal Structure vs. Solution Mismatch
Issue: X-ray crystallography shows a Chair-Boat (CB) form, but NMR suggests Chair-Chair (CC). Root Cause: Packing Forces & Intermolecular Hydrogen Bonding. In the solid state, 3-azabicyclo[3.3.1]nonanes often adopt higher-energy conformations (like CB) to maximize lattice energy or facilitate intermolecular hydrogen bonds (e.g., N-H...O=C) that are not dominant in dilute solution [4].
Validation Step: Do not assume the crystal structure represents the bioactive solution conformation.
-
Action: Compare the experimental NMR chemical shifts with those predicted by DFT (Density Functional Theory) for the X-ray geometry. Large discrepancies (>2 ppm for 13C) confirm the structure changes in solution.
Ticket #004: Defining Nitrogen Lone Pair Orientation
Issue: Is the N-substituent Axial (Endo) or Equatorial (Exo)? Relevance: Critical for binding affinity in opioid receptors (e.g., morphine pharmacophore).
Method 1: Bohlmann Bands (IR Spectroscopy)
-
Principle: Anti-periplanar interaction between the N-lone pair and adjacent C-H bonds weakens the C-H bond.
-
Observation: Look at the 2700–2800 cm
region.-
Bands Present: Lone pair is anti-periplanar to axial C-H bonds (usually Equatorial N-substituent).
-
Bands Absent: Lone pair is gauche (Axial N-substituent).
-
Method 2: 13C NMR Shielding (The
-
Rule: An axial N-substituent sterically compresses the C3/C7 carbons (if N is at pos 9) or C2/C4 (if N is at pos 3), causing an upfield shift (shielding) of 3–5 ppm compared to the equatorial isomer [5].
FAQ: Rapid Response
Q: Why does my 3,7-di-substituted derivative show a "Twin-Boat" (BB) conformation? A: This is rare but happens if you have bulky endo substituents at both C3 and C7. The mutual repulsion (Hockey Stick effect) is so severe that it forces both rings to flip away from each other, resulting in a Boat-Boat geometry to relieve transannular strain [6].
Q: Can I use molecular mechanics (MM2/MM3) to predict these? A: Use with caution. Older force fields often underestimate the lone-pair/lone-pair repulsion in diaza-derivatives. DFT (B3LYP/6-31G)* is the recommended minimum standard for accurate energy differences between CC and CB forms in this scaffold.
Q: How does protonation (salt formation) affect conformation? A: Protonation "freezes" nitrogen inversion. Furthermore, it often stabilizes the Chair-Chair form due to the formation of intramolecular hydrogen bonds (if suitable acceptors are present) or by relieving lone-pair repulsions [7]. Always compare the free base and HCl salt spectra.
References
-
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[3.3.1]Nonanes and their Hetero Analogs. Topics in Stereochemistry. Link
-
Buchanan, G. L., et al. (1983).[2] Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Journal of the Chemical Society, Perkin Transactions 2.[2] Link
-
Nelsen, S. F., et al. (1976).[1][3] Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. Journal of the American Chemical Society.[3] Link
-
Masbough, A., et al. (2013). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives. ACS Medicinal Chemistry Letters. Link
- Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers.
-
Livant, P., et al. (1982).[4] Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry. Link
-
RSC Advances. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR interpretation of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride
This guide details the 1H NMR structural elucidation of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride , a critical pharmacophore in the synthesis of antiemetic drugs like Granisetron.
The guide prioritizes the comparative analysis of solvent systems (DMSO-d₆ vs. D₂O) as the primary variable affecting spectral quality and interpretation, rather than comparing the molecule to chemically distinct alternatives.
Executive Summary & Strategic Context
The Analyte: 3-azabicyclo[3.3.1]nonane hydrochloride is a bridged bicyclic amine salt. While the unsubstituted parent skeleton possesses a plane of symmetry (rendering it achiral/meso), the specific (1S,5S) designation implies a chiral context, often arising from desymmetrization during synthesis or the presence of chiral counter-ions/substituents in specific drug intermediates.
The Analytical Challenge:
-
Conformational Mobility: The molecule exists in a chair-chair equilibrium but is susceptible to boat distortions, complicating coupling constants (
-values). -
Signal Overlap: The "carbocyclic" protons (H-6, H-7, H-8) and the bridge protons (H-9) often cluster in the 1.5–2.0 ppm region, requiring high-field resolution or 2D correlation.
-
Salt Effects: The ammonium protons (
) are exchangeable and solvent-dependent.
Comparative Analysis: Solvent System Selection
The choice of solvent is the single most critical decision in the analysis of this HCl salt. The "performance" of your NMR experiment depends on whether you prioritize salt confirmation (DMSO) or structural resolution (D₂O).
Comparison Table: DMSO-d₆ vs. D₂O vs. CDCl₃[1]
| Feature | DMSO-d₆ (Recommended for ID) | D₂O (Recommended for Purity) | CDCl₃ (Not Recommended) |
| Ammonium ( | Visible (Broad, ~8.5–9.5 ppm). Confirms salt formation. | Absent (Exchanges with D). Simplifies spectrum. | Variable . Often too broad/weak; salt may have poor solubility. |
| Good. Downfield shift due to H-bonding. | Excellent. Sharp doublets/multiplets. | Poor. Broadening often occurs. | |
| Aliphatic Overlap (1.5–2.0 ppm) | High overlap. Viscosity broadens lines. | Best Resolution . Sharper lines aid in splitting H-9 from H-6/7/8. | Moderate. |
| Water Peak Interference | ~3.33 ppm (May obscure H-2/H-4). | ~4.79 ppm (Usually clear of signals). | ~1.56 ppm (Interferes with H-9/Ring). |
Expert Insight:
-
Use DMSO-d₆ for the primary characterization to prove the integrity of the hydrochloride salt (observation of the NH protons).
-
Use D₂O for quantitative purity assays (qNMR) to eliminate the broad NH baseline and sharpen the aliphatic region.
Structural Elucidation & Assignment Logic
The Molecule
The numbering follows the IUPAC bicyclic convention:
-
Bridgeheads: C1, C5
-
Nitrogen Bridge: C2-N3-C4
-
Carbocyclic Bridge: C6-C7-C8
-
Top Bridge: C9[1]
Assignment Flowchart (DOT Visualization)
This diagram illustrates the logical flow for assigning protons in the 3-azabicyclo[3.3.1]nonane system.
Caption: Logical hierarchy for signal assignment. Start from the unique nitrogen environment and work outward.
Detailed Spectral Data (Reference Values)
Note: Shifts are approximate (±0.1 ppm) and concentration-dependent.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Interpretation Notes |
| 8.5 – 9.5 | Broad Singlet | 2H | Diagnostic. Disappears in D₂O. Indicates protonated amine. | |
| H-2 / H-4 (eq) | 3.45 | d / dd | 2H | |
| H-2 / H-4 (ax) | 3.15 | d / dd | 2H | Large geminal coupling ( |
| H-1 / H-5 | 2.30 | Broad Signal | 2H | Bridgeheads. Coupling to H-2, H-9, and H-6. |
| H-9 (syn/anti) | 1.95 & 1.65 | Multiplets | 2H | One proton faces the N-ring, one faces the C-ring. Often distinct. |
| H-6 / H-8 | 1.75 | Multiplet | 4H | Overlaps heavily with H-9. |
| H-7 | 1.55 | Multiplet | 2H | Most shielded, furthest from |
Experimental Protocol (Self-Validating)
To ensure reproducibility and trustworthiness, follow this protocol which includes an internal "validity check."
Materials
-
Sample: ~10 mg (1S,5S)-3-azabicyclo[3.3.1]nonane HCl.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional).
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Methodology
-
Preparation: Dissolve the solid completely in DMSO-d₆. Ensure no suspension remains; the HCl salt should be fully soluble.
-
Acquisition:
-
Set probe temperature to 298 K (25°C).
-
Pulse angle: 30°.[2]
-
Relaxation delay (D1): At least 5 seconds . Reason: The HCl salt protons (especially bridgeheads) can have longer T1 relaxation times. A short D1 will suppress the integration of H-1/H-5 relative to the multiplet soup.
-
Scans: 16–64 (Sufficient for >10 mg).
-
-
Processing:
-
Line Broadening (LB): 0.3 Hz.
-
Baseline Correction: Polynomial (ABS).
-
-
Validation Check (The "Trust" Step):
-
Integrate the broad NH peak (if visible). It should be roughly 2.0 .
-
Integrate the H-2/H-4 region (3.0–3.5 ppm). It must equal 4.0 .
-
If the ratio is off: Your sample may be wet (proton exchange lowers NH integral) or you have free base contamination.
-
Mechanistic Insight: Conformation & Stereochemistry
The [3.3.1] system prefers a twin-chair conformation.[3] However, the repulsion between the lone pair (or substituent) on N-3 and the hydrogen at C-7 (endo) can cause flattening.
In the HCl salt , the nitrogen is quaternary. The steric bulk of the protonated amine stabilizes the chair-chair form, but "flattening" of the piperidine ring is common.
-
Diagnostic Coupling: Look for the "W-coupling" (long-range) between H-1 and H-9 if resolution permits.
-
Stereochemical Note: If your sample is specifically labeled (1S,5S) , it implies the material is a single enantiomer of a derivative where the bridgeheads are chemically distinct (desymmetrized). In the unsubstituted parent, C1 and C5 are enantiotopic, and the molecule is meso (Cs symmetry). Ensure you are not analyzing a C9-substituted derivative (like Granisetron intermediates), where (1S,5S) vs (1R,5R) determines biological activity.
References
-
Org. Synth. 2022, 99, 251-273. Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold.[2] (Contains detailed NMR data for related Granisetron intermediates).
-
J. Org. Chem. Conformational Analysis of 3-azabicyclo[3.3.1]nonanes.[1][3][4][5][6][7] (Classic physical organic chemistry reference for the chair-chair preference).
-
Sigma-Aldrich / Merck. Product Specification: 3-Azabicyclo[3.3.1]nonane hydrochloride.
-
ACS Omega 2021, 6, 19, 12833–12845. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles.[5] (Detailed assignment of bridgehead and bridge protons).
Sources
comparison of 3-azabicyclo[3.3.1]nonane vs tropane alkaloids structure
This comparison guide provides an in-depth technical analysis of 3-azabicyclo[3.3.1]nonane versus tropane alkaloids (8-azabicyclo[3.2.1]octane core). It is designed for researchers in medicinal chemistry and pharmacology, focusing on structural topology, synthetic accessibility, and divergent pharmacological profiles.
Executive Summary
The tropane scaffold (8-azabicyclo[3.2.1]octane) is a "privileged structure" in medicinal chemistry, historically defined by its high affinity for muscarinic acetylcholine receptors and monoamine transporters (DAT, SERT, NET). In contrast, the 3-azabicyclo[3.3.1]nonane scaffold represents a structural expansion that shifts the nitrogen from the bridgehead to the ring system.
This structural alteration fundamentally changes the vector presentation of substituents and the scaffold's conformational mobility. While tropanes are rigid, 3-azabicyclo[3.3.1]nonanes adopt a flexible "twin-chair" or "chair-boat" conformation, allowing them to explore distinct chemical spaces. Consequently, while tropanes dominate psychostimulant and anticholinergic classes, 3-azabicyclo[3.3.1]nonanes are increasingly validated as opioid receptor ligands , sigma receptor modulators , and cytotoxic agents .
Structural & Conformational Analysis
Topological Comparison
The primary distinction lies in the nitrogen placement and ring size.
-
Tropane: Nitrogen is at the bridgehead (position 8) , creating a rigid bicyclic system composed of a pyrrolidine and a piperidine ring fused at the nitrogen.
-
3-Azabicyclo[3.3.1]nonane: Nitrogen is located within one of the six-membered rings (position 3) . The bridge (C9) is carbon-based. This structure essentially consists of two fused piperidine rings (if N is at 3 and 7, it is a bispidine; here we focus on the mono-aza variant).
Conformational Dynamics
-
Tropane: Highly rigid. The bridge locks the piperidine ring in a boat-like conformation. Substituents at C3 are either
(axial, exo) or (equatorial, endo), with strict steric constraints. -
3-Azabicyclo[3.3.1]nonane: More flexible. It predominantly exists in a chair-chair conformation, but steric bulk at the C7 position can force a flip to a chair-boat conformation to relieve transannular strain. This flexibility allows for "induced fit" binding modes not accessible to the rigid tropane core.
Structural Visualization
Figure 1: Structural and functional divergence between Tropane and 3-Azabicyclo[3.3.1]nonane scaffolds.
Pharmacological Performance Comparison
The following table contrasts the primary biological targets and performance metrics for derivatives of both scaffolds.
| Feature | Tropane Alkaloids | 3-Azabicyclo[3.3.1]nonane Derivatives |
| Primary Targets | Dopamine Transporter (DAT), Muscarinic (mAChR) | Opioid Receptors ( |
| Key Mechanism | Reuptake Inhibition, Antagonism | Agonism (Opioid), Modulation (Sigma), Alkylation (Cytotoxic) |
| Binding Affinity ( | High (nM to pM range) for DAT/mAChR | Moderate to High (nM range) for Opioid/Sigma |
| Selectivity | Often low (DAT vs SERT vs NET) | Tunable via N3 and C9 substitution |
| Toxicity Profile | CNS stimulation, Cardiotoxicity | Cytotoxicity (often exploited for anticancer), Sedation |
| Representative Drug | Cocaine, Atropine, Benztropine | 3,7-diazabicyclo[3.3.1]nonane (Bispidine) ligands |
Case Study: Opioid Receptor Selectivity
While tropanes are poor opioid ligands, 3-azabicyclo[3.3.1]nonanes substituted at N3 and C9 (often with aromatic groups) show potent
-
Data Point: N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonane derivatives have demonstrated
values in the low nanomolar range for -receptors, with in vivo analgesic potency ( mg/kg) comparable to morphine [1].[1]
Case Study: Cytotoxicity & Sigma Receptors
3-azabicyclo[3.3.1]nonane derivatives, particularly those with ketone functionalities at C9 (3-azabicyclo[3.3.1]nonan-9-ones), exhibit significant cytotoxicity against cancer lines (e.g., HepG2, HeLa). This is often mediated through Sigma-2 receptor binding or direct alkylation pathways, a mechanism distinct from the GPCR-driven pharmacology of tropanes [2].
Experimental Protocols
Synthesis of 3-Azabicyclo[3.3.1]nonan-9-one (Mannich Protocol)
The most efficient route to the 3-azabicyclo[3.3.1]nonane core is the double Mannich condensation . This protocol is self-validating as the product precipitates or forms a distinct oil, easily characterized by the disappearance of the aldehyde proton in NMR.
Reagents:
-
Cyclohexanone (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
Primary Amine (e.g., Methylamine or Benzylamine, 1.1 eq)
-
Solvent: Acetic Acid / Methanol (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve paraformaldehyde in warm methanol (
) until clear. -
Addition: Add the primary amine slowly to the formaldehyde solution. Stir for 15 min.
-
Cyclization: Add cyclohexanone dropwise followed by glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). -
Work-up: Evaporate solvent. Basify the residue with 10% NaOH to pH 10. Extract with diethyl ether (
mL). -
Purification: The crude product (often an oil) can be crystallized as a picrate salt or purified via silica gel column chromatography.
Validation Criteria:
-
NMR: Look for the disappearance of the cyclohexanone
-protons and the appearance of bridgehead protons ( ppm) and methylene bridge protons. -
IR: Strong Carbonyl stretch at
(C9 ketone).
Synthesis Workflow Diagram
Figure 2: One-pot double Mannich synthesis of the 3-azabicyclo[3.3.1]nonane core.
References
-
N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as mu-opioid receptor agonists. Source: Bioorganic & Medicinal Chemistry.[2][3] URL:[Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Source: International Journal of Molecular Sciences. URL:[Link]
-
Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Source: Journal of Medicinal Chemistry. URL:[Link]
-
Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Source: Organic Chemistry Frontiers. URL:[Link]
Sources
- 1. N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as mu-opioid receptor agonists. Effects on mu-affinity of arylalkenyl chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of Azabicyclononane Scaffolds
This guide serves as an authoritative technical resource for the mass spectrometric characterization of azabicyclononane derivatives, with a specific focus on distinguishing the 3,7-diazabicyclo[3.3.1]nonane (Bispidine) scaffold from its mono-aza alternatives (3-azabicyclo[3.3.1]nonane and 9-azabicyclo[3.3.1]nonane).
Executive Summary
In medicinal chemistry, the azabicyclononane framework is a "privileged scaffold," serving as the core for ligands targeting nicotinic acetylcholine receptors (nAChRs), opioid receptors, and anti-arrhythmic agents.[1]
For drug development professionals, distinguishing between isomeric cores (3-aza, 9-aza, and 3,7-diaza) is critical.[1] This guide objectively compares the fragmentation behaviors of the Bispidine (3,7-diaza) "product" against its mono-aza alternatives.
-
The Bispidine Advantage: Exhibits highly symmetric, predictable fragmentation dominated by retro-Mannich-type cleavages, allowing for rapid structural verification of substituents.[1]
-
The Alternatives: 3-aza and 9-aza derivatives often display complex rearrangement spectra (e.g., hydride shifts) that can obscure substituent localization.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (Trustworthiness), the following protocol utilizes a "self-validating" internal check using deuterated solvents or standards.
Methodology: LC-ESI-MS/MS & GC-EI-MS
Step 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of analyte in MeOH/H2O (1:1) + 0.1% Formic Acid.[1]
-
Validation Step: Prepare a duplicate sample in MeOD/D2O .[1]
-
Causality: Shifts in m/z by +1 (for NH) or +n (for exchangeable protons) immediately identify the number of labile protons and validate the molecular ion
.
-
Step 2: Ionization Parameters
-
Electrospray Ionization (ESI):
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Low energy to preserve
).
-
-
Electron Ionization (EI) (for GC-MS):
Step 3: Data Acquisition
-
MS/MS (CID): Apply stepped collision energy (10, 20, 40 eV).
-
Logic: Low energy reveals water/ammonia loss; high energy reveals skeletal carbon-carbon bond scission.[1]
-
Visualizing the Analytical Workflow
The following diagram outlines the logical flow for differentiating these isomers using the described protocol.
Caption: Logical workflow for selecting ionization methods based on analyte polarity to maximize structural information.
Comparative Analysis: Bispidine vs. Alternatives
A. 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
This scaffold is unique due to its two nitrogen atoms located at the bridgehead-adjacent positions (3 and 7).[1]
-
Dominant Mechanism: "Double-McLafferty" type rearrangement and Retro-Mannich cleavage.
-
Key Diagnostic: The cleavage of the C1-C2 bond is facilitated by the nitrogen lone pair. This is often followed by the elimination of an imine.[1]
-
Spectrum Profile:
B. 9-Azabicyclo[3.3.1]nonane (The Bridgehead Alternative)
Here, the nitrogen is at the bridgehead (position 9).[1]
-
Dominant Mechanism: Bridge cleavage.[1]
-
Key Diagnostic: The nitrogen bridge is strained.[1] Fragmentation often involves the loss of the ethylene bridge (C2-C3-C4) via a Retro-Diels-Alder (RDA) mechanism if a double bond is present, or simple bridge elimination.
-
Spectrum Profile:
C. 3-Azabicyclo[3.3.1]nonane (The Piperidine Alternative)
The nitrogen is in the ring, mimicking a piperidine fused with a cyclohexane.
-
Dominant Mechanism: Alpha-cleavage adjacent to the Nitrogen (C2-C3 or C3-C4 bonds).
-
Key Diagnostic: Behaves similarly to piperidines.[1]
-
Spectrum Profile:
-
Alpha-Cleavage: Generates ions at m/z 42/43 (C3H6N+).[1]
-
Metastable Ions: Often shows metastable peaks indicating slow decomposition of the stable chair-chair conformer.
-
Quantitative Comparison Table
The following table summarizes the diagnostic mass spectral features for rapid identification.
| Feature | 3,7-Diazabicyclo[3.3.1] (Bispidine) | 9-Azabicyclo[3.3.1] | 3-Azabicyclo[3.3.1] |
| Primary Ionization (EI) | Strong M+. (Stable) | Moderate M+.[1] | Moderate M+.[1] |
| Base Peak Origin | Alpha-cleavage / Imine loss | Bridge loss (C2H4) | Alpha-cleavage (Ring opening) |
| Key Neutral Loss (ESI) | -Imine (R-N=CH2) | -C2H4 (Ethylene) | -C3H6 (Propene) |
| Diagnostic Pathway | Retro-Mannich Splitting | Bridgehead Strain Relief | Piperidine Ring Opening |
| Structural Insight | High (Symmetric cleavage) | Medium (Complex rearrangements) | Medium (Isomer scrambling) |
Mechanistic Visualization: Bispidine Fragmentation
The fragmentation of the Bispidine core is the most distinct. The diagram below illustrates the Retro-Mannich pathway, which is the "fingerprint" of this product class.
Caption: The characteristic Retro-Mannich fragmentation pathway for 3,7-diazabicyclo[3.3.1]nonane derivatives.
Expert Insights & Troubleshooting
Issue: Indistinguishable Isomers in ESI-MS.
-
Cause: Protonated molecules
often resist ring opening compared to radical cations .[1] -
Solution: Use In-Source CID .[1] Increasing the cone voltage (e.g., from 30V to 60V) mimics EI-like fragmentation, forcing ring opening and revealing the diagnostic "bridge loss" (9-aza) vs "imine loss" (3,7-diaza) before the ions enter the collision cell.
Issue: Low Intensity Molecular Ion.
-
Cause: Rapid alpha-cleavage in 3-aza derivatives.
-
Solution: Lower the EI energy to 20 eV or switch to Chemical Ionization (CI) using Methane or Isobutane as the reagent gas to preserve the molecular ion.
References
-
Levov, A. N., et al. (2000).[1] Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization. Rapid Communications in Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. (2023).[1] 9-Azabicyclo[3.3.1]nonane, 9-methyl- Mass Spectrum. NIST Chemistry WebBook.[1] Link
-
Ham, W. H., et al. (1996).[1] The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry. Link
Sources
validating enantiomeric excess (ee) of (1S,5S)-3-azabicyclo[3.3.1]nonane
Technical Guide: Enantiomeric Excess Validation of (1S,5S)-3-Azabicyclo[3.3.1]nonane Scaffolds
Executive Strategic Overview
The validation of enantiomeric excess (ee) for (1S,5S)-3-azabicyclo[3.3.1]nonane presents a specific stereochemical paradox that must be addressed before experimental design. The unsubstituted parent molecule, 3-azabicyclo[3.3.1]nonane, possesses a plane of symmetry passing through N3 and C9, rendering it an achiral meso compound in its ground state.
Therefore, the designation "(1S,5S)" implies one of two scenarios critical to pharmaceutical synthesis:
-
Desymmetrization: You are analyzing a substituted derivative (e.g., 2-substituted or 2,6-disubstituted) where the symmetry plane is broken, creating stable chirality at the bridgeheads.
-
Chiral Salt/Complex: You are analyzing a chiral salt form or a specific atropisomer stabilized by bulky groups.
This guide assumes the standard industry scenario: you are validating the ee of a desymmetrized chiral scaffold (common in the synthesis of alkaloids like cytisine or drugs like varenicline). Because the core amine lacks a strong UV chromophore and is a secondary amine, standard direct HPLC is often insufficient.
This guide details three self-validating protocols: Derivatization-HPLC (The Gold Standard) , Mosher’s NMR (Structural Proof) , and Chiral Shift Reagents (Rapid Screening) .
Comparative Analysis of Methodologies
The following table contrasts the three primary methods for validating the optical purity of this bicyclic amine scaffold.
| Feature | Method A: Derivatization-HPLC | Method B: Mosher's NMR | Method C: Chiral Shift Reagent |
| Primary Utility | QC Release, High Precision (>99% ee) | Absolute Configuration Assignment | Rapid In-Process Check (IPC) |
| Detection Limit | High (UV sensitive after tagging) | Medium (requires ~5-10 mg) | Medium/Low |
| Throughput | High (Automated) | Low (Manual interpretation) | Medium |
| Reagent Cost | Low (Common acid chlorides) | High (MTPA-Cl) | High (Eu/Pr shift reagents) |
| Structural Proof | Indirect (Retention time match) | Direct (Diastereomeric shifts) | Indirect |
| Key Limitation | Requires reference standard | Requires pure sample | Line broadening/Resolution |
Protocol A: High-Performance Liquid Chromatography (HPLC)
The Industry Standard for Quantitative ee Determination
Direct chiral HPLC of the free amine is challenging due to poor UV absorption and peak tailing caused by the basic nitrogen interacting with silanols. Pre-column derivatization is the requisite solution.
Chemical Derivatization Strategy
We utilize 3,5-Dinitrobenzoyl chloride (DNB-Cl) . This agent serves two purposes:
-
Chromophore Addition: Introduces a strong UV absorber (254 nm).
-
Chiral Recognition: The electron-deficient dinitro aromatic ring engages in
- interactions with polysaccharide-based chiral stationary phases (CSPs).
Step-by-Step Workflow
-
Sample Prep: Dissolve 5 mg of the amine (or salt neutralized with Et3N) in 1.0 mL dry DCM.
-
Reaction: Add 1.2 eq of Et3N and 1.1 eq of 3,5-Dinitrobenzoyl chloride.
-
Incubation: Stir at RT for 15 minutes. (Reaction is usually instantaneous).
-
Quench: Add 2 drops of dimethylaminopropylamine (to scavenge excess acid chloride) or wash with NaHCO3.
-
Analysis: Inject the organic layer directly (diluted with Mobile Phase) onto the HPLC.
HPLC Conditions (Starting Point)
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose are preferred for solubility robustness).
-
Mobile Phase: Hexane : Isopropanol (80:20) or Hexane : EtOH (85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Success Criterion: Baseline separation (
) of the enantiomeric amides.
Figure 1: Derivatization workflow for transforming the UV-silent amine into a detectable amide for chiral HPLC.
Protocol B: 19F/1H-NMR with Mosher’s Acid
The Self-Validating Method for Absolute Configuration
When a reference standard is unavailable, or you must prove the (1S,5S) assignment, Mosher’s method is non-negotiable. It relies on the synthesis of diastereomeric amides using
The Mechanistic Logic
The Mosher amide adopts a specific conformation where the substituted phenyl ring shields protons on one side of the chiral plane. By comparing the chemical shifts (
Experimental Protocol
-
Synthesis: Take two aliquots of the amine (10 mg each).
-
Reaction A: React Aliquot 1 with (R)-(-)-MTPA-Cl (yields the (S)-amide configuration).
-
Reaction B: React Aliquot 2 with (S)-(+)-MTPA-Cl (yields the (R)-amide configuration).
-
NMR: Run
F-NMR (simplest, singlet signals) and H-NMR for both samples. -
Calculation:
-
Integrate the distinct diastereomeric peaks.
- (if analyzing a mixture).
-
Note: If validating a single enantiomer, the presence of a second set of signals indicates racemization or low ee.
-
Figure 2: Mosher's analysis decision tree. Note that reacting with (R)-chloride yields the (S)-amide stereochemistry at the acid center.
Protocol C: Chiral Shift Reagents (CSR)
The "Quick & Dirty" Check
For rapid IPC (In-Process Control) where derivatization is too slow, use Lanthanide Shift Reagents.
-
Reagent: Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
-
Method:
-
Dissolve 10 mg amine in
. -
Record baseline
H-NMR. -
Add solid Eu(hfc)3 in 0.1 eq increments.
-
Observe the splitting of the bridgehead protons (H1/H5) or the N-methylene protons.
-
-
Validation: The enantiomers will form diastereomeric complexes with the Europium, causing signal separation. Integration of these split peaks gives the ee.
References
-
Stereochemistry of Azabicyclo Systems
-
Synthesis and Enantiomer Separation of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2013).[1] The Journal of Organic Chemistry. (Demonstrates resolution of the 2,6-dione derivative).
-
-
Mosher's Method Validation
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2]Nature Protocols.
-
-
Chiral HPLC of Amines
- Chiral Separations by Liquid Chromatography: Theory and Applications.
-
Synthesis of Chiral Scaffolds
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 19.1 Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the ‘fork head’ - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride
[1][2]
Executive Summary: The "Why" Behind the Protocol
(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 60364-11-6, generic) is a bridged bicyclic amine salt commonly used as a chiral building block in pharmaceutical synthesis. While often classified as a standard irritant, its structural rigidity and amine functionality mimic biologically active alkaloids.
The Scientist’s Perspective: Do not treat this merely as "another white powder." As a chiral intermediate, cross-contamination is as significant a risk as biological exposure. A speck of this material in a concurrent experiment can ruin enantiomeric excess (ee) calculations. Furthermore, as a hydrochloride salt, it is hygroscopic; moisture absorption alters stoichiometry, leading to failed reactions.
Core Safety Directive: Treat as a Potent Compound (Band 2/3) until specific toxicological data proves otherwise. Prevent inhalation of dust and strictly avoid dermal contact.[1][2][3][4]
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. The primary hazards for this compound stem from its physicochemical properties.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[2][3][4] | Do not touch face. Ingestion usually occurs via hand-to-mouth transfer of trace dust. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | The free base (amine) is caustic; the HCl salt is acidic upon moisture contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Dust particles are abrasive and chemically damaging to the cornea. |
| STOT SE 3 | H335 | May cause respiratory irritation.[1][2][3][4][5][6] | Critical: Inhalation of dust triggers mucosal inflammation. |
Technical Insight: Amine salts can liberate the free amine upon contact with basic surfaces or biological fluids (pH > 7), potentially increasing lipophilicity and dermal absorption rates.
PPE Selection Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
A. Hand Protection (Gloves)
Standard: Nitrile (Minimum 5 mil thickness). Rationale: Nitrile provides excellent resistance to solid organic salts.
-
Dry Solid: Single Nitrile glove (0.11 mm / 5 mil).
-
In Solution (Organic Solvents): Double gloving required. The solvent (e.g., DCM, Methanol) is the permeation carrier.
B. Respiratory Protection
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm). Secondary Control (If Hood Unavailable/Cleaning Spills):
-
Minimum: N95 Filtering Facepiece (for nuisance dust).
-
Recommended: P100 Half-Mask Respirator (99.97% efficiency against solid particulates).
C. Eye & Body Protection[4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can drift around side shields.
-
Body: Lab coat (100% cotton or Nomex/cotton blend). Synthetic fibers (polyester) can accumulate static charge, causing the powder to "jump" or disperse unexpectedly.
Visual Logic: PPE Decision Tree
The following diagram illustrates the decision logic for PPE based on the operational state of the chemical.
Caption: Operational logic flow for selecting appropriate PPE based on physical state and engineering controls.
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge (which disperses powder) and hygroscopic uptake (which degrades the chemical).
Step 1: Preparation (Donning)
-
Static Check: Touch a grounded metal surface before handling the container to discharge body static.
-
Glove Check: Inspect nitrile gloves for pinholes by trapping air and squeezing.
-
Environment: Ensure fume hood sash is at the working height marker.
Step 2: Weighing & Transfer
-
The "Antistatic" Technique: Use an antistatic gun or wipe on the spatula and weighing boat.
-
Transfer: Do not pour from the bottle. Use a clean, dry spatula.
-
Containment: Weigh inside the fume hood. If the balance is outside, transfer the solid into a tared vial inside the hood, cap it tightly, and then move to the balance.
Step 3: Solubilization
-
Add solvent slowly. The heat of solution (exothermic) is possible with amine salts.
-
Vent: If dissolving in a sealed vial, vent the vial with a needle briefly to release any pressure buildup from thermal expansion or minor off-gassing.
Step 4: Cleanup & Doffing[3][4][6][8][9]
-
Wipe Down: Clean the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use dry paper towels; they generate static.
-
Outer Glove Removal: Remove outer gloves (if double gloving) inside the hood.
-
Hand Wash: Wash hands with soap and water immediately after removing the final pair of gloves.
Emergency Response & Disposal
Accidental Exposure
| Route | Immediate Action | Scientific Rationale |
| Inhalation | Move to fresh air.[1][2][3][4][5][6] Sit upright. | Dust causes bronchoconstriction; upright posture aids lung mechanics. |
| Eye Contact | Flush for 15 minutes . | Amine salts are persistent; extended flushing is required to normalize pH. |
| Skin Contact | Wash with soap/water.[1][2][3][4][5][6] Do not use alcohol. | Alcohol increases skin permeability, driving the chemical deeper into the dermis. |
Disposal Strategy
-
Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid Toxic."
-
Aqueous Waste: Adjust pH to neutral (pH 7) if required by local EHS, then dispose in "Aqueous Basic/Toxic" waste.
-
Destruction: Incineration is the preferred method for complete destruction of the bicyclic framework.
References
-
PubChem. (n.d.). 3-Azabicyclo[3.3.1]nonane hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
